(Rac)-RK-682
Descripción
Propiedades
Número CAS |
150627-37-5 |
|---|---|
Fórmula molecular |
C21H36O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2R)-4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m1/s1 |
Clave InChI |
KZTSLHQKWLYYAC-GOSISDBHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RK682; RK 682; RK-682 |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-RK-682 Mechanism of Action: An In-depth Technical Guide
(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial in regulating a wide array of cellular processes. This guide provides a detailed overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. It delves into the specific PTPs targeted by this compound, the ensuing impact on critical signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
This compound, a racemic mixture of the natural product RK-682, functions primarily as an inhibitor of protein tyrosine phosphatases. PTPs are key signaling molecules that catalyze the dephosphorylation of tyrosine residues on their protein substrates. This action counteracts the activity of protein tyrosine kinases, and the balance between these two enzyme families is essential for maintaining cellular homeostasis. By inhibiting PTPs, this compound increases the phosphorylation state of target proteins, thereby modulating their activity and downstream signaling cascades.
The inhibitory effect of this compound has been documented against several PTPs, including Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), Cell Division Cycle 25B (CDC-25B), CD45, and Vaccinia H1-Related (VHR) phosphatase.[1][2] The inhibition of these specific PTPs leads to significant alterations in cellular signaling pathways, most notably those involved in metabolic regulation, cell cycle progression, and stress response.
Recent studies have suggested that the inhibitory mechanism of RK-682 may be more complex than simple competitive inhibition at the catalytic site. Evidence points towards a "promiscuous" inhibition model where the molecule can form aggregates, particularly at higher concentrations.[1][3] These aggregates may then interact with the enzyme in a non-specific manner, contributing to the observed inhibition.[1][3] This characteristic underscores the importance of careful experimental design and data interpretation when working with this compound.
Quantitative Inhibition Data
The inhibitory potency of this compound against various protein tyrosine phosphatases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Phosphatase | IC50 (µM) | Reference(s) |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |
| CD45 | 54 | [2] |
| Vaccinia H1-Related (VHR) | 2.0 | [2] |
Impact on Cellular Signaling Pathways
The inhibition of specific PTPs by this compound has profound effects on several critical cellular signaling pathways.
Insulin Signaling Pathway (via PTP1B Inhibition)
PTP1B is a major negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signal.[4][5][6][7] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of the insulin receptor and its substrates, leading to enhanced downstream signaling through the PI3K/Akt and MAPK pathways. This ultimately promotes glucose uptake and glycogen synthesis.
Cell Cycle Regulation (via CDC25B Inhibition)
CDC25B is a dual-specificity phosphatase that plays a critical role in the G1/S and G2/M transitions of the cell cycle.[8][9] It activates cyclin-dependent kinases (CDKs), particularly CDK1/Cyclin B, by removing inhibitory phosphate groups.[8][9] Inhibition of CDC25B by this compound prevents the activation of these CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[2]
MAPK/ERK Signaling Pathway (via VHR Inhibition)
VHR is a dual-specificity phosphatase that negatively regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK).[10][11][12][13][14] The ERK pathway is involved in cell proliferation, differentiation, and survival.[11][13] By inhibiting VHR, this compound leads to sustained activation of ERK, which can have context-dependent effects, including the promotion of cell cycle arrest.[13]
References
- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abeomics.com [abeomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682 is a naturally occurring tetronate polyketide first identified as a potent inhibitor of protein tyrosine phosphatases (PTPases). Isolated from Streptomyces sp. 88-682, this small molecule has garnered interest in drug discovery due to its ability to modulate cellular signaling pathways through the inhibition of key phosphatases, leading to cell cycle arrest. This technical guide provides a comprehensive overview of the discovery, isolation, biosynthetic pathway, and characterization of this compound, with a focus on its mechanism of action as a PTPase inhibitor. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.
Discovery and Isolation
This compound was first discovered as a microbial metabolite produced by the actinomycete Streptomyces sp. 88-682. The initial discovery was reported by Hamaguchi et al. in 1995, where it was identified as a specific inhibitor of protein tyrosine phosphatases[1].
Fermentation and Extraction
Experimental Protocol: Fermentation and Extraction of RK-682
-
Fermentation: Streptomyces sp. strain 88-682 is incubated on TWM agar medium (0.5% glucose, 1% sucrose, 0.5% tryptone, 0.25% yeast extract, 0.0036% EDTA, 2% agar, pH 7.1).
-
Incubation: The culture is maintained at 28°C for 6 days.
-
Extraction: The resulting cultures are filtered and then extracted with two volumes of ethyl acetate.
-
Concentration: The ethyl acetate extracts are evaporated to dryness.
-
Solubilization: The dried extract is redissolved in methanol for further analysis and purification.
Note: The detailed purification process, likely involving chromatographic techniques, and the quantitative yield from the original isolation are not detailed in the accessible literature.
Structural Elucidation
The structure of RK-682 was determined to be 3-hexadecanoyl-5-hydroxymethyltetronic acid through spectroscopic methods.
Spectroscopic Data:
-
Mass Spectrometry: The pseudo-molecular ion ([M+H]⁺) of RK-682 has been observed at m/z 369.3[2].
Note: Detailed ¹H and ¹³C NMR spectroscopic data and their assignments from the original structure elucidation are not available in the reviewed literature.
Biosynthesis of RK-682
RK-682 is a polyketide natural product whose biosynthesis is governed by the rk gene cluster. The tetronate ring, a key feature of RK-682, is formed through a unique enzymatic pathway. The biosynthesis has been reconstituted in vitro, providing a clear understanding of the key enzymatic steps.
The proposed biosynthetic pathway for RK-682 involves the following key enzymes:
-
RkC: A polyketide synthase (PKS) that carries out one round of polyketide chain elongation to produce 3-oxo-stearoyl-S-ACP.
-
RkF: An acyl carrier protein (ACP).
-
RkD: A FabH-like 3-oxoacyl-ACP synthase III that catalyzes the condensation of 3-oxo-stearoyl-S-RkC and glyceryl-S-RkF to form the tetronate ring of RK-682.
References
(Rac)-RK-682 PTPase Inhibitor Family: A Technical Guide to Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682. It details its primary PTPase targets, quantitative inhibitory data, the molecular mechanisms of action, and its effects on cellular signaling pathways. This document also includes detailed experimental protocols for key assays relevant to the study of RK-682 and its biological activities.
Introduction to this compound
This compound, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) isolated from microbial metabolites, is a known inhibitor of protein tyrosine phosphatases.[1] PTPases are a large family of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic balance is crucial for cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and inflammatory conditions. As such, PTPase inhibitors like RK-682 are valuable tools for both basic research and as potential starting points for drug discovery.
PTPase Targets of this compound
This compound has been shown to inhibit a range of PTPases with varying potencies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the primary PTPase targets of this compound.
| PTPase Target | IC50 (µM) |
| Cell Division Cycle 25B (CDC25B) | 0.7[2] |
| Vaccinia H1-Related (VHR/DUSP3) | 2.0[1] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[2] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[2] |
| CD45 | 54[1] |
Mechanism of Inhibition
The inhibitory mechanism of this compound is complex and appears to be target-dependent. For some PTPases, it acts as a competitive inhibitor, while for others, a more promiscuous, non-specific mechanism involving aggregation has been proposed.
Competitive Inhibition of VHR
Kinetic analysis of VHR inhibition by RK-682 has shown that the inhibition is competitive with respect to the substrate.[3] A distinctive feature of this interaction is that two molecules of RK-682 are required to inhibit one molecule of VHR.[3] This suggests a binding model where the inhibitor occupies the active site, thereby preventing substrate binding and dephosphorylation.
Promiscuous Inhibition and Aggregation
Research has indicated that this compound and its analogs can form large aggregates in solution.[4][5] This aggregation capacity is dependent on the size of the acyl side chain.[4] This behavior can lead to a promiscuous mode of enzyme inhibition, where the aggregates may sequester the enzyme rather than binding specifically to the active site.[4][5] It has been suggested that the combined ability of the compound to bind to the protein surface and its intrinsic capacity to aggregate are essential for promoting enzyme aggregation and subsequent inhibition.[4][5] Therefore, caution is advised when using RK-682 as a specific PTPase inhibitor, as its effects may be influenced by these non-specific mechanisms.[4]
Cellular Effects and Signaling Pathways
The inhibition of specific PTPases by this compound leads to downstream effects on cellular signaling pathways, most notably the MAP kinase cascade and cell cycle progression.
Modulation of the ERK Signaling Pathway
VHR is a dual-specificity phosphatase that dephosphorylates and inactivates ERK1/2, key components of the MAP kinase signaling pathway.[3] By inhibiting VHR, RK-682 prevents the dephosphorylation of activated ERK1/2, leading to a sustained activation of the ERK signaling cascade.[3] This pathway is critical in regulating cell proliferation, differentiation, and survival.
Cell Cycle Arrest
This compound has been observed to arrest the mammalian cell cycle at the G1/S transition.[1] This effect is distinct from other PTPase inhibitors like sodium orthovanadate, which typically cause a G2/M arrest.[1] The G1/S arrest is consistent with the role of certain PTPases, such as CDC25B, in regulating the activity of cyclin-dependent kinases (CDKs) that are necessary for entry into the S phase.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vitro PTPase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific PTPase.
Materials:
-
Purified recombinant PTPase (e.g., PTP1B, VHR, CD45, CDC25B, LMW-PTP)
-
This compound stock solution (in DMSO)
-
PTPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide specific to the PTPase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of the purified PTPase to each well of the 96-well plate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader (e.g., by measuring the absorbance at 405 nm for pNPP).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring the specific activity of the CD45 protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdc25B Phosphatase Participates in Maintaining Metaphase II Arrest in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
(Rac)-RK-682: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Originally isolated from microbial metabolites, this small molecule has garnered significant interest within the research community for its ability to modulate cellular signaling pathways, primarily through the inhibition of key phosphatases involved in cell cycle regulation and mitogen-activated protein kinase (MAPK) signaling.[1][3] This technical guide provides an in-depth overview of the biological activity, function, and experimental evaluation of this compound, intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug discovery.
Core Biological Activity: Protein Tyrosine Phosphatase Inhibition
The primary biological activity of this compound is the inhibition of a range of protein tyrosine phosphatases. PTPs are a diverse family of enzymes that counteract the activity of protein tyrosine kinases, playing a critical role in the regulation of cellular processes such as growth, differentiation, and proliferation. By inhibiting these phosphatases, this compound can effectively increase the level of tyrosine phosphorylation on key substrate proteins, thereby modulating their activity and downstream signaling.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against several important PTPs. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Target Phosphatase | IC50 (µM) | Reference |
| CD45 | 54 | [1] |
| VHR (Vaccinia H1-Related) | 2.0 | [1] |
| PTP-1B (Protein Tyrosine Phosphatase 1B) | 8.6 | [2] |
| LMW-PTP (Low Molecular Weight PTP) | 12.4 | [2] |
| Cdc25B (Cell division cycle 25B) | 0.7 | [2] |
| Cdc25A (Cell division cycle 25A) | 34 (R stereoisomer) | [4] |
Key Biological Functions and Signaling Pathways
The inhibitory action of this compound on specific PTPs translates into significant effects on cellular function, most notably the regulation of the cell cycle and MAPK signaling pathways.
Cell Cycle Arrest at the G1/S Transition
A hallmark function of RK-682 is its ability to arrest the mammalian cell cycle at the G1/S transition.[1] This effect is primarily attributed to the inhibition of Cdc25A, a dual-specificity phosphatase that is essential for the activation of cyclin-dependent kinase 2 (Cdk2).[4] By inhibiting Cdc25A, RK-682 prevents the dephosphorylation and subsequent activation of the Cdk2/cyclin E complex, a critical step for cells to progress from the G1 phase into the S phase of DNA synthesis.
Below is a diagram illustrating the role of Cdc25A in the G1/S checkpoint and the point of inhibition by this compound.
Modulation of the ERK Signaling Pathway
This compound also influences the Extracellular signal-Regulated Kinase (ERK) pathway through its inhibition of Vaccinia H1-Related (VHR) phosphatase.[1][3] VHR is a dual-specificity phosphatase that negatively regulates the MAPK cascade by dephosphorylating and inactivating ERK1/2. By inhibiting VHR, this compound can lead to a sustained activation of the ERK pathway, which is involved in cell proliferation, differentiation, and survival.
The following diagram depicts the negative regulation of the ERK pathway by VHR and its inhibition by this compound.
Mechanism of Action: Beyond Competitive Inhibition
While initially characterized as a competitive inhibitor, subsequent research has suggested a more complex mechanism of action for RK-682.[3] Studies have indicated that racemic RK-682 and its analogues can form large aggregates in solution.[5][6] This aggregation capacity appears to be dependent on the acyl side chain length.[6] The formation of these aggregates may contribute to a "promiscuous" inhibition of enzymes, where the inhibitor does not solely bind to the catalytic site but may also bind to other protein surfaces, leading to enzyme aggregation and subsequent inhibition.[5][6] It has also been noted that the presence of divalent cations, such as magnesium, can reduce the inhibitory activity of racemic RK-682 in vitro.[6]
Experimental Protocols
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a generic PTP using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Purified PTP enzyme
-
This compound
-
pNPP substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the PTP enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell line using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Mammalian cell line (e.g., HeLa, Jurkat)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Investigating Inhibition by Aggregation
To investigate if the inhibitory activity of this compound is due to aggregation, the following experimental workflow can be employed.
Conclusion
This compound is a valuable research tool for studying the roles of protein tyrosine phosphatases in cellular signaling. Its ability to inhibit key phosphatases like Cdc25A and VHR provides a mechanism to probe the intricacies of cell cycle control and MAPK signaling pathways. While its precise mechanism of action may involve aggregation-based promiscuous inhibition, its cellular effects are well-documented and reproducible. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic potential of this potent PTP inhibitor. As with any small molecule inhibitor, careful experimental design and interpretation of results are crucial for advancing our understanding of its function and for its potential application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Regulating mammalian checkpoints through Cdc25 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Negative regulation of ERK activity by VRK3-mediated activation of VHR phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Rac)-RK-682
This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of this compound, a notable inhibitor of protein tyrosine phosphatases.
Core Concepts: Chemical Structure and Properties
This compound is the racemic mixture of RK-682, a natural product first isolated from Streptomyces sp. 88-682.[1][2] It belongs to the tetronic acid class of compounds, characterized by a 3-acyl-5-hydroxymethyltetronic acid core structure.[1]
Chemical Identity
| Property | Value |
| IUPAC Name | (Rac)-3-hexadecanoyl-5-hydroxymethyl-tetronic acid |
| Synonyms | This compound, rac-1 |
| CAS Number | 154639-24-4 |
| Molecular Formula | C₂₁H₃₆O₅ |
| Molecular Weight | 368.51 g/mol |
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF. Poor water solubility. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Biological Activity
This compound is recognized as a potent inhibitor of protein tyrosine phosphatases (PTPases), enzymes crucial for cellular signaling pathways.[1][3][4] Its inhibitory action has significant implications for cell cycle regulation.
PTPase Inhibition
This compound exhibits inhibitory activity against a range of PTPases. The inhibition is often competitive with the substrate. Some studies suggest a more complex, mixed-mode inhibition, potentially influenced by the molecule's tendency to form aggregates in solution, especially at higher concentrations.[5] It is also noted that the presence of divalent cations, such as Mg²⁺, can diminish its inhibitory effects.[4]
Inhibitory Profile of this compound
| Target Phosphatase | IC₅₀ (μM) |
| Cell Division Cycle 25B (CDC-25B) | 0.7[3] |
| Vaccinia H1-Related (VHR/DUSP3) | 2.0[1] |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6[3] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[3] |
| CD45 | 54[1] |
A notable characteristic of its interaction with VHR is that kinetic analyses suggest two molecules of RK-682 are required to inhibit a single molecule of the VHR enzyme.
Cell Cycle Arrest
A primary biological effect of RK-682 is the induction of cell cycle arrest at the G1/S transition phase in mammalian cells.[1][6] This is a direct consequence of its PTPase inhibitory activity. By inhibiting phosphatases like VHR and CDC25B, RK-682 maintains the phosphorylated (and generally active) state of key cell cycle regulators, preventing the cell from progressing into the S phase. For instance, loss of VHR function leads to the hyperactivation of its substrates, the MAP kinases ERK and JNK, which in turn can induce cell cycle arrest.[7]
Experimental Protocols
In Vitro PTPase Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the IC₅₀ value of this compound against a specific PTP, such as VHR.[8][9]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the PTP, typically containing HEPES or Tris-HCl, NaCl, and a reducing agent like DTT.
- Enzyme Solution: Dilute the purified PTP enzyme to a working concentration (e.g., 0.5-5 nM) in the assay buffer.[9]
- Substrate Solution: Prepare a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), at a concentration close to its Km value in the assay buffer.[9]
- Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
2. Assay Procedure:
- Add the this compound dilutions to the wells of a 384-well microplate. Include controls for 0% inhibition (buffer with DMSO) and 100% inhibition (a known potent inhibitor or no enzyme).
- Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 358 nm excitation / 450 nm emission for DiFMUP).
3. Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
- Normalize the velocities based on the 0% and 100% inhibition controls.
- Plot the normalized inhibition values against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]
// Nodes
A[label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor)"];
B[label="Dispense Inhibitor Dilutions\ninto 384-well plate"];
C [label="Add Enzyme Solution"];
D [label="Pre-incubate (15-30 min)"];
E [label="Add Substrate Solution\n(Reaction Start)"];
F [label="Kinetic Fluorescence Reading\n(Plate Reader)"];
G [label="Calculate Initial Velocities"];
H [label="Normalize Data"];
I[label="Plot Dose-Response Curve"];
J [label="Calculate IC50"];
// Workflow
A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
}
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle of a human cell line (e.g., Ball-1 human B cell leukemia).[1][10]
1. Cell Culture and Treatment:
- Culture the cells in appropriate media until they reach logarithmic growth phase.
- Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Sample Preparation:
- Harvest the cells by centrifugation.
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[11]
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A.[12] The RNase A is crucial to prevent staining of double-stranded RNA.[12]
- Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry and Data Analysis:
- Analyze the stained cells using a flow cytometer.
- Collect fluorescence data for a sufficient number of events (e.g., 10,000-20,000 cells).
- Gate the single-cell population to exclude doublets and aggregates.
- Generate a histogram of DNA content (fluorescence intensity).
- Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Advanced Insights: Biosynthesis and Promiscuity
Biosynthesis
The biosynthesis of RK-682 is a complex process involving a set of genes (rk genes) in Streptomyces sp.[13][14] The core tetronate ring is formed by the enzyme RkD, which catalyzes the condensation of a glyceryl-S-acyl carrier protein (ACP) thioester (derived from glycolysis) and a 3-oxo-stearoyl-S-ACP thioester (derived from fatty acid biosynthesis).[14][15] This enzymatic step is a key discovery in understanding the formation of this class of natural products.[14]
Promiscuous Inhibition
While this compound is a valuable tool, it is important for researchers to be aware of its potential for promiscuous inhibition.[4] Studies have shown that it can form large aggregates in aqueous solutions, a behavior dependent on the acyl side chain.[4] This aggregation, combined with the molecule's ability to bind to protein surfaces beyond the catalytic site, can lead to non-specific enzyme inhibition.[4] Therefore, careful experimental design and data interpretation are crucial when using this compound, especially in screening assays.
Conclusion
This compound is a significant chemical probe for studying PTPase function and cell cycle regulation. Its ability to inhibit key phosphatases and induce G1/S arrest makes it a valuable tool in cancer research and drug development. However, a thorough understanding of its chemical properties, potential for promiscuous inhibition, and the specific experimental conditions is essential for obtaining reliable and interpretable results. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npd.riken.jp [npd.riken.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Loss of the VHR dual-specific phosphatase causes cell-cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. revvity.com [revvity.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. In vitro reconstruction of tetronate RK-682 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro reconstruction of tetronate RK-682 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(Rac)-RK-682: A Comprehensive Technical Guide on its Natural Origin, Biosynthesis, and Biological Activity as a Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPases). Originally isolated from Streptomyces sp. 88-682, this tetronic acid derivative has garnered significant interest in the scientific community for its ability to modulate cellular signaling pathways through the inhibition of key phosphatases involved in cell cycle regulation and signal transduction. This technical guide provides an in-depth overview of the natural origin, biosynthesis, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.
Introduction
Protein tyrosine phosphatases (PTPases) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay is fundamental to a myriad of cellular processes, including cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTPase activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
RK-682, a natural product first isolated in 1995, has emerged as a valuable tool for studying PTPase function and as a potential scaffold for the development of novel therapeutics.[1] Its inhibitory activity against several PTPases, coupled with its ability to arrest the cell cycle, underscores its potential in oncology and other fields. This guide aims to provide a comprehensive resource on the core scientific and technical aspects of this compound.
Natural Origin and Source
RK-682 is a secondary metabolite produced by the actinomycete, Streptomyces sp. 88-682, which was originally isolated from a soil sample in Kuroishi City, Aomori, Japan.[2] The compound is found in the mycelia of the producing organism.[3]
Cultivation and Isolation
While the seminal paper by Hamaguchi et al. (1995) provides the initial discovery, detailed large-scale fermentation and purification protocols are often proprietary or require optimization. However, a general approach based on common practices for actinomycete fermentation and natural product isolation can be outlined.
Cultivation of Streptomyces sp. 88-682
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of Streptomyces sp. 88-682. The culture is incubated at 28-30°C with shaking for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical for optimal RK-682 production and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out for 5-7 days at 28-30°C with aeration and agitation.
Isolation and Purification of RK-682
-
Harvesting: The mycelia are separated from the culture broth by centrifugation or filtration.
-
Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol to extract RK-682.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
-
Chromatography: The organic layer is concentrated and subjected to a series of chromatographic steps for purification. This may include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure RK-682.
Biological Activity and Mechanism of Action
This compound is a competitive inhibitor of protein tyrosine phosphatases.[1] It exerts its biological effects by blocking the dephosphorylation of key protein substrates, thereby modulating their activity and downstream signaling.
Inhibition of Protein Tyrosine Phosphatases
This compound has been shown to inhibit several PTPases with varying potencies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Phosphatase Target | IC50 (µM) | Reference(s) |
| CD45 | 54 | [1] |
| VHR (DUSP3) | 2.0 | [1] |
| PTP1B | 8.6 | |
| LMW-PTP | 12.4 | |
| CDC25B | 0.7 |
Cell Cycle Arrest
A significant biological effect of RK-682 is its ability to arrest the mammalian cell cycle at the G1/S transition phase.[1] This is in contrast to other PTPase inhibitors like sodium orthovanadate, which cause a G2/M phase arrest.[1] The G1/S arrest is a direct consequence of the inhibition of PTPases that are critical for the progression of the cell cycle.
Experimental Protocols
In Vitro PTPase Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against a specific PTPase using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified recombinant PTPase enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
p-Nitrophenyl phosphate (pNPP) substrate solution (in assay buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
To each well of a 96-well plate, add 20 µL of the diluted this compound or control.
-
Add 60 µL of the purified PTPase enzyme solution (pre-diluted in assay buffer to an appropriate concentration) to each well, except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 N NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to analyze the effect of this compound on the cell cycle of a human B cell leukemia line, such as Ball-1 cells.
Materials:
-
Ball-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed Ball-1 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO) for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Biosynthesis of RK-682
The biosynthesis of RK-682 in Streptomyces sp. 88-682 is governed by a dedicated gene cluster, designated as the 'rk' cluster. This cluster encodes a set of enzymes that assemble the molecule from fatty acid and glycolytic precursors. The pathway involves a Type I polyketide synthase (PKS) system.
Key Enzymes in the RK-682 Biosynthetic Gene Cluster:
| Gene | Predicted Function |
| rkA | Palmitoyl-CoA synthetase |
| rkB | Acyl carrier protein (ACP) |
| rkC | Modular PKS |
| rkD | FabH-like 3-oxoacyl-ACP synthase III |
| rkE | FkbH-like glyceryl-S-ACP synthase |
| rkF | Acyl carrier protein (ACP) |
| rkG | Type II thioesterase |
| rkH | Antibiotic efflux protein |
| rkI | TetR-family transcriptional regulator |
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of PTPase-mediated dephosphorylation by this compound.
Biosynthetic Pathway of RK-682
Caption: Simplified biosynthetic pathway of RK-682 in Streptomyces sp.
Conclusion
This compound stands as a significant natural product with well-defined activity against protein tyrosine phosphatases. Its unique mode of action in arresting the cell cycle at the G1/S transition provides a valuable tool for cancer research and drug discovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved potency and selectivity. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and biological intricacies of this fascinating molecule. Further investigations into its in vivo efficacy and safety are warranted to translate its promising preclinical profile into clinical applications.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(Rac)-RK-682 as a Chemical Probe for Protein Tyrosine Phosphatases: A Technical Guide
Introduction
(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a well-documented inhibitor of protein tyrosine phosphatases (PTPases).[1][2] Originally isolated from microbial sources, this compound has been utilized in numerous studies as a chemical probe to investigate the roles of PTPases in cellular signaling.[2][3] PTPases are a critical class of enzymes that counteract the activity of protein tyrosine kinases, playing essential roles in regulating cellular processes such as growth, differentiation, and metabolism.[4] Dysregulation of PTPase activity is implicated in various diseases, including cancer and diabetes, making them important therapeutic targets.[5]
This guide provides an in-depth technical overview of this compound, including its inhibitory profile, mechanism of action, and experimental protocols for its use. It also addresses critical considerations for researchers, such as its potential for promiscuous inhibition and aggregation, to ensure robust experimental design and data interpretation.[5][6]
Mechanism of Action
This compound functions as a competitive inhibitor for certain PTPases, such as the dual-specificity phosphatase VHR.[7] Kinetic analyses have suggested a complex inhibitory mechanism where two molecules of RK-682 may be required to inhibit one molecule of the VHR enzyme.[7] However, the inhibitory action of RK-682 is not solely dependent on binding to the PTPase catalytic site.[5] Studies have revealed that this compound can form large aggregates in aqueous solutions, a behavior influenced by the length of its acyl side chain.[5][6] This aggregation can contribute to enzyme inhibition, suggesting a potential for promiscuous activity.[5] Furthermore, the presence of divalent cations, often used in enzyme buffers, can diminish the inhibitory effectiveness of the compound.[5] Therefore, caution is advised when using RK-682 as a selective PTPase inhibitor, as multiple factors can influence its apparent activity.[5]
Data Presentation: Inhibitory Profile of this compound
This compound exhibits inhibitory activity against a range of PTPases and other enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Abbreviation | IC50 (µM) | Reference |
| Cell Division Cycle 25B | CDC25B | 0.7 | [1] |
| Vaccinia H1-Related Phosphatase | VHR | 2.0 | [2][8] |
| Protein Tyrosine Phosphatase 1B | PTP-1B | 8.6 | [1] |
| Low Molecular Weight PTP | LMW-PTP | 12.4 | [1] |
| Phospholipase A2 | PLA2 | 16 | [9] |
| Heparanase | 17 | [9] | |
| CD45 | CD45 | 54 | [2][8] |
| HIV-1 Protease | 84 | [9] |
Signaling Pathway: VHR and the MAPK/ERK Cascade
VHR is a dual-specificity phosphatase that plays a crucial role in downregulating the mitogen-activated protein kinase (MAPK) signaling pathway by dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK1/2).[7][10] The activation of the MAPK/ERK pathway is essential for cell proliferation and differentiation.[10][11] this compound, by inhibiting VHR, can lead to sustained ERK activation.
Experimental Protocols
In Vitro PTPase Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to determine the IC50 value of this compound against a PTPase of interest using a continuous kinetic assay with a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[4][12]
Materials:
-
Recombinant PTPase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DiFMUP stock solution (e.g., 10 mM in DMSO)
-
384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Spot 100 nL of each concentration into the wells of the 384-well plate. Also include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme Preparation: Dilute the PTPase enzyme to a working concentration (e.g., 2X final concentration) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[12]
-
Substrate Preparation: Dilute the DiFMUP stock solution in the assay buffer to a working concentration (e.g., 2X final concentration). The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific PTPase.[12]
-
Assay Initiation:
-
Add 10 µL of the diluted enzyme solution to each well containing the compound, except for the negative control wells (add assay buffer instead).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the diluted DiFMUP solution to all wells. The final volume is 20 µL.
-
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 15-30 minutes) at room temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data using the average rates from the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
-
Conclusion
This compound is a valuable chemical probe for studying the function of various PTPases, particularly due to its potent inhibition of enzymes like CDC25B and VHR.[1][2] Its ability to arrest the cell cycle at the G1/S transition highlights its impact on fundamental cellular processes.[2] However, researchers must be aware of its limitations. Its potential to act as a promiscuous inhibitor and its tendency to form aggregates necessitate careful experimental design and the inclusion of appropriate controls.[5][6] By understanding its inhibitory profile and mechanistic complexities, scientists can effectively leverage this compound to further elucidate the intricate roles of PTPases in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-) RK-682 - Focus Biomolecules [mayflowerbio.com]
- 9. msesupplies.com [msesupplies.com]
- 10. Inhibition of MAPK kinase signaling pathways suppressed renal cell carcinoma growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-RK-682
(Rac)-RK-682 , the racemic form of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a notable inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial regulators of signal transduction pathways, and their inhibition has significant implications for research in areas such as cell cycle control and oncology. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and offer insights into its mechanism of action.
Data Presentation
The inhibitory activity of this compound has been quantified against several key protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Target PTPase | IC50 (µM) | Reference |
| Cell division cycle 25B (CDC25B) | 0.7 | [1] |
| Vaccinia H1-related (VHR) | 2.0 | [2] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| CD45 | 54 | [2] |
Experimental Protocols
In Vitro Protein Tyrosine Phosphatase (PTPase) Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against a target PTPase using a fluorogenic substrate. This is a continuous kinetic assay that measures the fluorescence generated from the dephosphorylation of the substrate.
Materials and Reagents:
-
Recombinant human PTPase of interest (e.g., PTP1B, CDC25B, VHR)
-
This compound (to be dissolved in an appropriate solvent like DMSO)
-
Fluorogenic PTPase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or O-Methylfluorescein Phosphate (OMFP))
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Tween-20
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Thaw the recombinant PTPase on ice. Prepare a working solution of the enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course. The optimal concentration should be determined empirically for each PTPase.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Assay Setup:
-
Add 50 µL of the appropriate this compound dilution or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted PTPase enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate solution in the assay buffer. The final concentration of the substrate should ideally be at or below its Michaelis-Menten constant (Km) for the specific PTPase to ensure sensitive detection of inhibition.
-
Add 25 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 358/450 nm for DiFMUP).
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Important Considerations:
-
A 2015 study suggests that RK-682 may act as a promiscuous inhibitor by forming aggregates, and its inhibitory activity can be influenced by the presence of divalent cations like Mg²⁺.[3] Therefore, it is crucial to include detergents like Tween-20 in the assay buffer to minimize non-specific inhibition due to aggregation.[3]
-
It is also recommended to perform control experiments to confirm that this compound does not interfere with the fluorescence of the substrate or product.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Inhibition
This compound inhibits several PTPases that are key regulators of cellular signaling pathways. For instance, VHR is a dual-specificity phosphatase that dephosphorylates and inactivates ERK1/2, which are components of the MAPK signaling cascade.[4] CDC25B is a phosphatase that activates cyclin-dependent kinases (CDKs) to promote cell cycle progression.[5] By inhibiting these phosphatases, this compound can modulate these critical cellular processes.
Caption: this compound inhibits PTPases VHR and CDC25B, thereby modulating MAPK signaling and cell cycle progression.
Experimental Workflow for In Vitro PTPase Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for determining the IC50 of this compound in a PTPase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-RK-682 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, a racemic mixture of the natural product RK-682 isolated from Streptomyces sp., is a potent inhibitor of protein tyrosine phosphatases (PTPases). It exerts its biological effects by preventing the dephosphorylation of tyrosine residues on target proteins, thereby modulating various signal transduction pathways. Notably, this compound has been shown to inhibit several PTPases, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatase (LMW-PTP), and cell division cycle 25B (CDC-25B).[1] One of its well-documented effects is the arrest of the mammalian cell cycle at the G1/S transition phase.[2]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, covering its mechanism of action, protocols for common assays, and key quantitative data.
Mechanism of Action
This compound functions as a competitive inhibitor of PTPases.[3] By binding to the active site of these enzymes, it prevents the removal of phosphate groups from tyrosine residues on substrate proteins. This leads to an increase in the overall level of protein tyrosine phosphorylation within the cell, which can impact various cellular processes, including cell cycle progression, proliferation, and differentiation. A key downstream effect of PTPase inhibition by this compound is the arrest of the cell cycle at the G1 phase.[2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various protein tyrosine phosphatases. It is important to note that the effective concentration in cell-based assays may be higher due to factors such as cell permeability.
| Target Enzyme | IC50 (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |
| CD45 | 54 | [2] |
| Vaccinia H1-Related (VHR) | 2.0 | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has limited cell permeability, which should be considered when designing experiments. [3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on supplier information, this compound is soluble in DMSO, ethanol, methanol, and DMF. For cell culture applications, DMSO is the recommended solvent.
-
Prepare a stock solution of this compound at a concentration of 10-20 mM in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.685 mg of this compound (Molecular Weight: 368.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (10-20 mM in DMSO)
-
Vehicle control (sterile DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. A typical starting range for cell-based assays is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Include a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.
-
Proceed with downstream analysis, such as cell cycle analysis or western blotting.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
Protocol:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Phosphotyrosine Levels
This protocol allows for the detection of changes in protein tyrosine phosphorylation upon treatment with this compound.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phosphotyrosine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and control cells with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
References
(Rac)-RK-682 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). As a racemic mixture of RK-682, it is a valuable tool for studying the role of PTPs in various signaling pathways. RK-682 has been shown to inhibit several PTPs, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatase (LMW-PTP), and cell division cycle 25B (CDC-25B). Its inhibitory action leads to an increase in protein tyrosine phosphorylation, which can modulate cellular processes such as cell cycle progression. Notably, treatment with RK-682 has been observed to cause cell cycle arrest at the G1/S transition phase.[1] These characteristics make this compound a significant compound for research in oncology, metabolism, and cell biology.
Physicochemical Properties and Solubility
Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of the related compound RK-682 in common laboratory solvents. The solubility of the racemic mixture is expected to be comparable.
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥8 mg/mL | Clear solution |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Clear solution |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Clear solution (with warming) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Clear solution |
| Heptane | ≥8 mg/mL | - |
| Xylene | ≥8 mg/mL | - |
Data compiled from supplier information.[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
Mechanism of Action: PTP Inhibition and Cell Cycle Arrest
This compound exerts its biological effects by inhibiting the activity of protein tyrosine phosphatases. PTPs are crucial enzymes that dephosphorylate tyrosine residues on various proteins, thereby playing a key role in regulating cellular signaling. By inhibiting PTPs, this compound increases the level of tyrosine phosphorylation on substrate proteins, which can alter their activity and downstream signaling. One of the significant consequences of PTP inhibition by RK-682 is the arrest of the cell cycle at the G1/S transition, preventing cells from entering the DNA synthesis (S) phase.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required to achieve higher concentrations.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric PTP1B assays using p-nitrophenyl phosphate (pNPP) as a substrate.[3]
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[3]
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.[3]
-
Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL in assay buffer) to each well and mix gently.[3]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.[3] The final reaction volume will be 70 µL.
-
Immediately measure the absorbance at 405 nm using a microplate reader at 37°C. Take readings every minute for 15-30 minutes.
-
Calculate the rate of pNPP hydrolysis (change in absorbance over time) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle arrest in a cancer cell line treated with this compound using propidium iodide (PI) staining.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle for each treatment condition. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1/S arrest.
References
Recommended working concentration for (Rac)-RK-682
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682, the racemic form of RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of several protein tyrosine phosphatases (PTPs). It has been identified as a valuable tool for studying cellular signaling pathways regulated by tyrosine phosphorylation. Notably, this compound has been shown to induce G1 phase cell cycle arrest, making it a compound of interest in cancer research and cell biology. These application notes provide detailed information on the recommended working concentrations, experimental protocols, and the underlying mechanism of action of this compound.
Mechanism of Action
This compound exerts its biological effects through the inhibition of specific protein tyrosine phosphatases. PTPs are crucial enzymes that counteract the activity of protein tyrosine kinases, thereby playing a pivotal role in regulating a wide array of cellular processes. The primary targets of this compound include:
-
Protein Tyrosine Phosphatase 1B (PTP-1B): A key negative regulator of insulin and leptin signaling pathways.
-
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP): Involved in the regulation of various receptor tyrosine kinases and signaling pathways that control cell growth and migration.
-
Cell Division Cycle 25B (CDC25B): A dual-specificity phosphatase that plays a critical role in regulating cell cycle progression, particularly the G2/M transition.
-
CD45 and VHR: Other protein tyrosine phosphatases that are also inhibited by RK-682.[1]
The inhibition of these phosphatases by this compound leads to an increase in the tyrosine phosphorylation of their respective substrates, thereby modulating downstream signaling cascades and resulting in cellular effects such as cell cycle arrest.
Quantitative Data Summary
The inhibitory activity of this compound and its non-racemic counterpart, RK-682, has been quantified against several PTPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Phosphatase | Inhibitor | IC50 (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | This compound | 8.6 | [2] |
| Low Molecular Weight PTP (LMW-PTP) | This compound | 12.4 | [2] |
| Cell Division Cycle 25B (CDC25B) | This compound | 0.7 | [2] |
| CD45 | RK-682 | 54 | [1] |
| VHR | RK-682 | 2.0 | [1] |
Recommended Working Concentration for Cell-Based Assays
Based on the available literature, a recommended starting concentration for inducing G1 cell cycle arrest in cell culture is in the micromolar range. A study by Hamaguchi et al. (1995) demonstrated that RK-682 arrested the cell cycle progression of Ball-1 cells (a human B-cell leukemia line) at the G1 phase.[1] While the exact concentration for this specific experiment is not detailed in the abstract, based on the provided IC50 values, a starting concentration range of 10-50 µM is recommended for initial cell-based experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro PTP Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on PTP activity in vitro.
Materials:
-
This compound
-
Purified recombinant PTP enzyme (e.g., PTP-1B, LMW-PTP, or CDC25B)
-
PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.
-
In a 96-well plate, add the desired concentration of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the purified PTP enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the PTP substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a chosen cell line, based on the methodology used for RK-682.
Cell Line: Ball-1 (human B-cell leukemia) or other suitable suspension or adherent cell line.
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells at a density of 2-5 x 10^5 cells/mL in a suitable culture vessel and allow them to grow overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several days at this temperature.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound.
References
Application Notes and Protocols for (Rac)-RK-682 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a racemic mixture of the natural product RK-682, identified as an inhibitor of protein tyrosine phosphatases (PTPs). A primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor tyrosine phosphatase that has emerged as a significant regulator in various signaling pathways implicated in cancer progression. PTP1B is known to dephosphorylate and thereby activate the proto-oncogene Src, which in turn can stimulate pro-survival and pro-proliferative pathways, including the Ras/MAPK and PI3K/AKT signaling cascades. Inhibition of PTP1B is therefore a promising strategy for anti-cancer therapeutic development. These application notes provide an overview of the inhibitory action of this compound, its effects on cancer-related signaling pathways, and detailed protocols for its use in in vitro cancer cell-based assays.
Data Presentation
The inhibitory activity of this compound against various phosphatases has been characterized, with the half-maximal inhibitory concentration (IC50) values summarized below.
| Target Phosphatase | IC50 Value (μM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 |
| Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | 12.4 |
| Cell Division Cycle 25B (CDC-25B) | 0.7 |
Signaling Pathways
This compound, through its inhibition of PTP1B, is anticipated to modulate key signaling pathways that are frequently dysregulated in cancer.
PTP1B-Mediated Src/Ras/ERK and PI3K/AKT Signaling
PTP1B is a positive regulator of Src tyrosine kinase activity. By dephosphorylating an inhibitory tyrosine residue on Src, PTP1B promotes Src activation. Activated Src can then phosphorylate a multitude of downstream substrates, leading to the activation of two major pro-oncogenic pathways: the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a central regulator of cell survival and metabolism. Inhibition of PTP1B by this compound is expected to decrease Src activity, leading to the downregulation of these pathways.
Figure 1. Inhibition of PTP1B by this compound and its downstream effects.
PTP1B Inhibition and Rac1 Activation
Interestingly, studies have revealed a potential paradoxical effect of PTP1B inhibition on the small GTPase Rac1. Inhibition of PTP1B can lead to the activation of Rac1 through a signaling cascade involving a receptor tyrosine kinase (RTK), Insulin Receptor Substrate 1 (IRS-1), PI3K, and Akt. While Rac1 is often associated with pro-tumorigenic processes like migration and invasion, its role can be context-dependent. This pathway highlights the complexity of targeting PTP1B and suggests that the ultimate cellular outcome may depend on the specific cancer type and its signaling network.
Figure 2. Pathway of Rac1 activation upon PTP1B inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cells. It is recommended to first perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Figure 3. Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins in the Src/Ras/ERK and PI3K/AKT pathways following treatment with this compound.
Figure 4. Workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., at or near the IC50 determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels. Normalize all to a loading control like β-actin.
-
Protocol 3: Cell Invasion Assay using Transwell Chambers
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Figure 5. Workflow for the Transwell invasion assay.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cancer cells overnight.
-
Trypsinize and resuspend the cells in serum-free medium containing this compound at various concentrations (include a vehicle control).
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the inserts.
-
-
Invasion and Staining:
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invaded cells from the top of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image several random fields of the stained cells on the underside of the membrane using a microscope.
-
Count the number of invaded cells per field.
-
-
Data Analysis:
-
Calculate the average number of invaded cells for each treatment condition.
-
Express the results as a percentage of invasion relative to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the role of PTP1B in cancer biology. Its ability to inhibit PTP1B provides a mechanism to probe the downstream effects on critical signaling pathways like Src/Ras/ERK and PI3K/AKT. The provided protocols offer a framework for researchers to explore the anti-proliferative, anti-invasive, and signaling-modulatory effects of this compound in various cancer cell models. Further investigation into the context-dependent activation of Rac1 upon PTP1B inhibition will be crucial for a comprehensive understanding of the therapeutic potential of this compound.
Application Notes and Protocols for Cell-based Assays Using (Rac)-RK-682
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), making it a valuable tool for studying the role of PTPs in various cellular processes. This document provides detailed application notes and protocols for utilizing this compound in key cell-based assays.
This compound, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a competitive inhibitor of several PTPs. Its ability to enter cells allows for the investigation of PTP function in intact cellular systems.
Mechanism of Action
This compound primarily functions by inhibiting protein tyrosine phosphatases, which are crucial enzymes that counteract the activity of protein tyrosine kinases. By inhibiting PTPs, this compound treatment leads to an increase in the phosphotyrosine levels of cellular proteins, thereby modulating various signaling pathways. A key cellular outcome of RK-682 treatment is the arrest of the cell cycle at the G1/S transition phase.[1]
Data Presentation
Inhibitory Activity of this compound
| Target PTP | IC50 (μM) |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6[2] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[2] |
| Cell Division Cycle 25B (CDC-25B) | 0.7[2] |
| VHR (Dual Specificity Phosphatase 3) | 2.0[1] |
| CD45 | 54[1] |
Mandatory Visualizations
Experimental Protocols
Application Note 1: Assessment of Cell Viability and Proliferation
This protocol describes the use of the MTT assay to determine the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.
Workflow:
Protocol: MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Application Note 2: Cell Cycle Analysis
This protocol details the use of flow cytometry with propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution. RK-682 has been shown to arrest cells at the G1/S transition.[1]
Workflow:
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest (e.g., Ball-1 human B cell leukemia)[1]
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture dishes and allow them to attach (if adherent).
-
Treat cells with an effective concentration of this compound (e.g., 10-50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Application Note 3: Analysis of Protein Tyrosine Phosphorylation
This protocol describes the use of Western blotting to detect changes in the overall phosphotyrosine levels in cells treated with this compound. RK-682 treatment is expected to increase the phosphotyrosine signal.[1]
Workflow:
Protocol: Western Blot for Phosphotyrosine
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phosphotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the previous protocols.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the changes in the intensity of phosphotyrosine bands between treated and untreated samples. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane to ensure equal protein loading.
-
References
Application Notes and Protocols for (Rac)-RK-682 Induced G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPases), notably targeting the cell division cycle 25 (Cdc25) family of phosphatases.[1] Cdc25A, a key member of this family, is a critical regulator of the G1/S phase transition in the mammalian cell cycle.[2][3][4] It governs the activation of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6, by removing inhibitory phosphate groups.[3] Dysregulation and overexpression of Cdc25A are frequently observed in various cancers, making it a compelling target for anti-cancer drug development. This compound has been shown to arrest the mammalian cell cycle at the G1 phase, highlighting its potential as a tool for cancer research and therapeutic development.[1]
These application notes provide a comprehensive guide for utilizing this compound to induce G1 phase cell cycle arrest in research settings. This document outlines the mechanism of action, provides quantitative data from existing literature, and offers detailed protocols for experimental validation.
Mechanism of Action
This compound exerts its cell cycle arrest effects primarily through the inhibition of Cdc25A phosphatase activity. The progression from the G1 to the S phase of the cell cycle is tightly regulated by the sequential activation of cyclin-CDK complexes. Specifically, the cyclin D-CDK4/6 and cyclin E-CDK2 complexes are pivotal for this transition. Their activation requires the removal of inhibitory phosphorylations, a process catalyzed by Cdc25A.
By inhibiting Cdc25A, this compound maintains CDK4/6 and CDK2 in a hyperphosphorylated, inactive state. This prevents the subsequent phosphorylation of the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes essential for S-phase entry. Consequently, the cell cycle is halted at the G1 checkpoint. Studies involving the silencing of Cdc25A have demonstrated a resultant decrease in the protein levels of Cyclin D1, CDK4, and CDK6, further contributing to the G1 arrest.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the effects of Cdc25A inhibition. It is important to note that specific dose-response and time-course data for G1 arrest induced by this compound in various cell lines are not extensively available in the public domain. The provided data serves as a starting point for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Source |
| CD45 | 54 | [1] |
| VHR | 2.0 | [1] |
Table 2: Observed Cell Cycle Effect of RK-682
| Cell Line | Effect | Source |
| Ball-1 (Human B cell leukemia) | G1/S transition arrest | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the G1 phase cell cycle arrest induced by this compound in a cell line of interest.
Protocol 1: Determination of Optimal Concentration and Time for G1 Arrest by Flow Cytometry
This protocol outlines the procedure to determine the effective concentration and optimal treatment duration of this compound for inducing G1 phase cell cycle arrest using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight (for adherent cells).
-
Dose-Response Experiment:
-
Prepare a series of dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for a fixed time point (e.g., 24 hours).
-
-
Time-Course Experiment:
-
Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
-
Harvest cells at different time points (e.g., 0, 12, 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Quantify the percentage of cells in the G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of G1 Phase Regulatory Proteins
This protocol describes the analysis of key G1 phase regulatory proteins (Cyclin D1 and CDK4) to confirm the mechanism of this compound-induced cell cycle arrest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and treat with the determined optimal concentration of this compound for the optimal duration, alongside a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-CDK4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Probe for a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities using appropriate software to determine the relative changes in protein expression levels.
Visualizations
Caption: Signaling pathway of this compound induced G1 phase cell cycle arrest.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC25A inhibition suppresses cell proliferation and induces G1/S‑phase cell cycle arrest in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-RK-682: A Versatile Tool for Interrogating Signal Transduction Pathways
(Rac)-RK-682 , a racemic mixture of the natural product RK-682 isolated from Streptomyces sp., has emerged as a valuable chemical probe for researchers in cell biology, signal transduction, and drug discovery. Its primary mechanism of action is the inhibition of phosphoprotein phosphatases (PTPs), key regulators of cellular signaling cascades. By modulating the activity of these enzymes, this compound allows for the detailed investigation of phosphorylation-dependent signaling events.
This document provides comprehensive application notes and detailed protocols for the use of this compound in signal transduction research, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
This compound is a competitive inhibitor of several protein tyrosine phosphatases. It has been shown to increase the phosphotyrosine levels in cells, indicating its direct impact on cellular phosphorylation states.[1] While it is a broad-spectrum PTP inhibitor, it exhibits varying potencies against different phosphatases. Caution is advised when using this compound, as some studies suggest it may act as a promiscuous inhibitor, potentially through the formation of aggregates in solution.[2]
Quantitative Inhibitory Activity of this compound
| Target Phosphatase | IC50 Value (μM) | Reference |
| Cell Division Cycle 25B (CDC-25B) | 0.7 | [3] |
| Vaccinia H1-Related (VHR) Phosphatase | 2.0 | [1][4] |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [3] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [3] |
| CD45 | 54 | [1][4] |
| Phospholipase A2 (PLA2) | 16 | [5][6] |
| HIV-1 Protease | 84 | [5][6] |
| Heparanase | 17 | [5][6] |
Applications in Signal Transduction Research
The ability of this compound to inhibit PTPs makes it a powerful tool for studying a variety of signaling pathways that are regulated by tyrosine phosphorylation.
-
Cell Cycle Regulation: this compound has been demonstrated to arrest the mammalian cell cycle at the G1/S transition phase, unlike other PTP inhibitors like sodium orthovanadate which arrests the cycle at the G2/M boundary.[1][7] This specific effect makes it a useful tool for synchronizing cell populations and for studying the molecular events governing the G1 to S phase progression.
-
MAPK/ERK Pathway Analysis: PTPs are critical negative regulators of the MAPK/ERK signaling cascade. By inhibiting PTPs such as PTP-1B and VHR, this compound can be used to artificially sustain the phosphorylation and activation of key pathway components like ERK, allowing for the study of downstream signaling events and cellular responses.
-
Use as a Positive Control: In in vitro phosphatase assays, this compound can be used as a positive control to validate the assay setup and to compare the potency of novel PTP inhibitors.[2]
Experimental Protocols
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on a purified PTP enzyme using a synthetic phosphopeptide substrate.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, VHR)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.
-
In a 96-well plate, add 10 µL of each this compound dilution or control to respective wells.
-
Add 80 µL of the purified PTP enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the phosphopeptide substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details how to use this compound to induce G1/S cell cycle arrest and analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and grow to about 50-60% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24-48 hours. Include a vehicle (DMSO) control.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Investigating the Effect of this compound on ERK Phosphorylation
This protocol outlines a method to determine if this compound treatment leads to increased phosphorylation of ERK in a cellular context using Western blotting.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., EGF, PDGF) for stimulation (optional)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-induced signaling.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
(Optional) Stimulate the cells with a growth factor for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.
-
Quantify the band intensities to determine the relative change in ERK phosphorylation.
References
- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Activity Assays to Quantitatively Assess the Endogenous Reversible Oxidation State of Protein Tyrosine Phosphatases in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Protocol for electrical modulation of ERK signaling dynamics in cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (Rac)-RK-682 PTPase Inhibition
These application notes provide detailed protocols for assessing the inhibitory activity of (Rac)-RK-682 against protein tyrosine phosphatases (PTPases). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the racemic form of RK-682, a natural product isolated from microbial metabolites.[1] It is known to be a selective inhibitor of protein tyrosine phosphatases (PTPases), which are crucial enzymes in signal transduction pathways.[1][2] Dysregulation of PTPase activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This compound serves as a valuable tool for studying the role of PTPases in these processes.
It is important to note that studies have suggested that RK-682 may act as a promiscuous inhibitor, partly due to its tendency to form aggregates in solution.[3] Therefore, careful experimental design and data interpretation are crucial when evaluating its inhibitory effects.
Data Presentation
The inhibitory activity of this compound against various PTPases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| PTPase Target | IC50 (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[2] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[2] |
| Cell Division Cycle 25B (CDC25B) | 0.7[2] |
| CD45 | 54[1] |
| Vaccinia H1-Related (VHR/DUSP3) | 2.0[1] |
Experimental Protocols
Two common methods for assessing PTPase inhibition are presented below: a colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorogenic assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Protocol 1: Colorimetric PTPase Inhibition Assay using pNPP
This protocol describes a method to determine the inhibitory effect of this compound on PTPase activity by measuring the production of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
PTPase enzyme (e.g., recombinant human PTP1B)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM Dithiothreitol (DTT), 2 mM β-mercaptoethanol[4]
-
Stop Solution: 2 N NaOH[5]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with Assay Buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Dilute the PTPase enzyme to the desired concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the this compound dilution.[4] For the control (uninhibited) and blank wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration. b. Add 20 µL of the diluted PTPase enzyme to each well, except for the blank wells.[4] c. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[4] d. Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.[4] e. Incubate the plate at 37°C for an appropriate time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction: Add 50 µL of Stop Solution (2 N NaOH) to each well to terminate the reaction.[5]
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Fluorogenic PTPase Inhibition Assay using DiFMUP
This protocol offers a more sensitive alternative to the pNPP assay, utilizing the fluorogenic substrate DiFMUP. The dephosphorylation of DiFMUP yields a highly fluorescent product.
Materials:
-
PTPase enzyme
-
This compound
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.01% Brij-35
-
96-well or 384-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in Assay Buffer.
-
Enzyme Preparation: Dilute the PTPase enzyme in ice-cold Assay Buffer. The final enzyme concentration for DiFMUP assays is typically very low (≤0.5 nM).[6]
-
Assay Reaction: a. Add the desired volume of the this compound dilutions to the wells of a black microplate. b. Add the diluted PTPase enzyme to each well. c. Pre-incubate at room temperature for 20 minutes.
-
Reaction Initiation and Data Acquisition: a. Prepare the DiFMUP substrate solution in Assay Buffer. The final concentration should be at or near the Km value for the specific PTPase. b. Set up the microplate reader for a kinetic read over a desired period (e.g., 10-30 minutes) at room temperature. c. Add the DiFMUP substrate solution to each well to initiate the reaction. d. Immediately start the fluorescence measurement.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Velocity of test well / Velocity of control well)] x 100 c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and perform a non-linear regression to calculate the IC50 value.
Visualizations
Experimental Workflow
Caption: General workflow for assessing PTPase inhibition by this compound.
PTP1B Signaling Pathway
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
CD45 Signaling Pathway
Caption: this compound can modulate T-cell activation by inhibiting CD45.
CDC25B in Cell Cycle Progression
Caption: this compound can induce G2/M cell cycle arrest by inhibiting CDC25B.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of (Rac)-RK-682 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for experiments involving the protein tyrosine phosphatase (PTP) inhibitor, (Rac)-RK-682. The following sections address common issues, provide detailed protocols, and offer insights into the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural product originally identified as an inhibitor of protein tyrosine phosphatases (PTPs). It has been shown to inhibit several PTPs, including CD45, Vaccinia H1-Related (VHR/DUSP3), Protein Tyrosine Phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatases (LMW-PTP), and cell division cycle 25B (CDC-25B).[1][2] Its inhibitory activity is linked to its ability to arrest the mammalian cell cycle at the G1/S transition phase.[1][3]
Q2: What are the known off-target or non-specific effects of this compound?
A2: A primary concern with this compound is its propensity to form large aggregates in aqueous solutions.[3] This aggregation is a key contributor to its mechanism of enzyme inhibition, which is considered "promiscuous." The aggregates can sequester enzymes, leading to non-specific inhibition.[3] This means the observed inhibition may not be solely due to specific binding to the active site of the target PTP.
Q3: How can I minimize the aggregation of this compound in my experiments?
A3: To minimize aggregation, it is recommended to include a non-ionic detergent, such as Triton X-100 (typically at a final concentration of 0.01% v/v), in your in vitro assay buffers.[4][5][6] This can help disrupt the formation of colloidal aggregates. Additionally, careful preparation of stock solutions and avoiding high concentrations of the compound in aqueous buffers can reduce aggregation.
Q4: How should I prepare and store this compound stock solutions?
A4: It is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO.[7] For experiments, this stock can then be diluted into the appropriate aqueous buffer immediately before use. To prevent precipitation upon dilution, ensure thorough mixing and consider vortexing. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values or high variability between experiments. | Aggregation of this compound in the assay buffer. | Include a non-ionic detergent like Triton X-100 (0.01% v/v) in your assay buffer to disrupt aggregates.[4][5] Prepare fresh dilutions from a DMSO stock for each experiment. |
| Presence of divalent cations. | Be aware that divalent cations like Mg2+, often present in enzyme buffers, can reduce the inhibitory activity of this compound.[3] Consider optimizing the buffer composition. | |
| Observed inhibition of a protein that is not a known target of this compound. | Promiscuous inhibition due to compound aggregation. | Perform a counter-screen using a well-characterized enzyme known to be sensitive to aggregate-based inhibitors, such as β-lactamase, in the presence and absence of detergent.[5] A loss of inhibition in the presence of detergent suggests a promiscuous mechanism. |
| Precipitation of the compound upon dilution into aqueous buffer. | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO.[7] When diluting into your final assay buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion. Avoid using final DMSO concentrations above 0.5% to prevent solvent effects on your assay. |
| This compound shows lower than expected potency in a cell-based assay. | Poor cell permeability or rapid metabolism. | While specific data on RK-682's cell permeability is limited, if poor uptake is suspected, consider using permeabilizing agents (with appropriate controls) or increasing the incubation time. |
| Low expression of the target PTP in the cell line. | Confirm the expression level of your target PTP in the cell line being used via Western blot or qPCR. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound against various protein tyrosine phosphatases.
| Target PTP | IC50 (µM) | Reference |
| CD45 | 54 | [1] |
| VHR (DUSP3) | 2.0 | [1] |
| PTP-1B | 8.6 | [2] |
| LMW-PTP | 12.4 | [2] |
| CDC-25B | 0.7 | [2] |
Experimental Protocols
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on a purified PTP enzyme.
Materials:
-
Purified PTP enzyme
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Assay buffer with 0.02% Triton X-100 (for aggregation control)
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This compound stock solution (e.g., 10 mM in DMSO)
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PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer, both with and without Triton X-100.
-
Add a fixed amount of the purified PTP enzyme to each well of the 96-well plate.
-
Add the different concentrations of this compound to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.
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Initiate the enzymatic reaction by adding the PTP substrate to each well.
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Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a mammalian cell line.
Materials:
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Mammalian cell line of interest
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Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
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Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
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Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: CD45 Signaling Pathway Inhibition by this compound.
Caption: VHR (DUSP3) Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
Technical Support Center: Optimizing (Rac)-RK-682 Incubation Time for Cell Lines
Welcome to the technical support center for the use of (Rac)-RK-682, a protein tyrosine phosphatase (PTP) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a racemic mixture of the natural product RK-682. It functions as a competitive inhibitor of several protein tyrosine phosphatases (PTPs). Its primary targets include Protein Tyrosine Phosphatase 1B (PTP1B), Low Molecular Weight PTP (LMW-PTP), Cell Division Cycle 25B (CDC25B), and Vaccinia H1-Related (VHR/DUSP3) phosphatase. By inhibiting these enzymes, this compound can modulate various cellular processes, most notably leading to a cell cycle arrest at the G1/S transition phase.[1][2]
Q2: How does this compound-induced inhibition of its targets affect cellular signaling?
A2: Inhibition of the primary targets of this compound leads to distinct downstream signaling consequences:
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PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can lead to increased phosphorylation of the insulin receptor and its substrates, impacting glucose metabolism.
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CDC25B Inhibition: CDC25B is a crucial activator of cyclin-dependent kinases (CDKs) that drive the G2/M phase transition. However, inhibition of CDC25 phosphatases can also lead to a G1/S arrest.[3][4]
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VHR/DUSP3 Inhibition: VHR is a dual-specificity phosphatase that dephosphorylates and inactivates key components of the MAPK signaling pathway, such as ERK and JNK. Inhibition of VHR can lead to sustained activation of these pathways, which, depending on the cellular context, can result in cell cycle arrest at both G1/S and G2/M transitions.[1][5]
Q3: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
A3: A typical starting point for this compound concentration is in the range of its IC50 values for its various targets, which generally fall between 0.7 µM and 54 µM.[6] For initial experiments, a concentration range of 1-20 µM is often a reasonable starting point. The optimal incubation time is highly dependent on the cell line and the specific endpoint being measured. For observing effects on protein phosphorylation, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. To observe effects on cell viability or cell cycle progression, longer incubation times (e.g., 24 to 72 hours) are typically necessary. It is crucial to perform a time-course and dose-response experiment for each new cell line and experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For use in cell culture, it should be dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound incubation time.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Incubation time is too short. | The effect of enzyme inhibitors on cell viability is often not immediate. Extend the incubation time, performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your cell line. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the effective concentration for your specific cell line. | |
| Cell line is resistant to the inhibitor. | Some cell lines may have intrinsic resistance mechanisms or express low levels of the target phosphatases. Consider using a different cell line or a positive control compound known to induce the desired effect in your chosen cell line. | |
| High levels of cell death, even at short incubation times. | Inhibitor concentration is too high. | The concentration of this compound may be causing acute toxicity. Reduce the concentration and perform a careful dose-response experiment to find a balance between target inhibition and cell viability. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you are seeding a consistent number of cells for each experiment and allow them to adhere and enter a logarithmic growth phase before adding the inhibitor. |
| Inhibitor degradation. | Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Use single-use aliquots of the stock solution. Prepare fresh working solutions for each experiment. | |
| No change in the phosphorylation status of target proteins (Western Blot). | Incubation time is too long or too short. | The phosphorylation state of proteins can be transient. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h) to capture the peak of phosphorylation changes. |
| Inefficient cell lysis or sample preparation. | Ensure that your lysis buffer contains both protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest during sample preparation. Keep samples on ice throughout the process. | |
| Antibody quality. | Verify the specificity and optimal dilution of your primary antibodies for the phosphorylated and total proteins. Include appropriate positive and negative controls in your Western blot. |
Data Presentation
This compound Target IC50 Values
| Target Phosphatase | IC50 (µM) |
| CDC25B | 0.7 |
| VHR (DUSP3) | 2.0 |
| PTP1B | 8.6 |
| LMW-PTP | 12.4 |
| CD45 | 54 |
Note: These values are primarily from in vitro enzyme assays and may not directly correlate with the effective concentrations in a cellular context. They should be used as a starting point for dose-response experiments.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the effect of a range of this compound concentrations and incubation times on cell viability.
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Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
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Inhibitor Preparation: Prepare a series of dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
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Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: At the end of each incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for each incubation time.
Western Blot Analysis of Protein Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation status of downstream targets of PTP1B, CDC25B, or VHR.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat them with different concentrations of this compound or a vehicle control for a longer incubation period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: PTP1B Signaling Pathway and its Inhibition by this compound.
Caption: CDC25B in Cell Cycle Regulation and its Inhibition.
Caption: VHR/DUSP3 Regulation of MAPK Signaling and its Inhibition.
Experimental Workflow
Caption: Workflow for Optimizing this compound Incubation Time.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC25B - Wikipedia [en.wikipedia.org]
- 5. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(Rac)-RK-682 stability issues in aqueous solution
Welcome to the technical support center for (Rac)-RK-682. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs). It is the racemic mixture of RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), a natural product isolated from microbial metabolites. Its primary mechanism of action involves the inhibition of PTPs, such as CD45 and VHR, which are key regulators of signal transduction pathways. This inhibition leads to an increase in protein tyrosine phosphorylation and can arrest the mammalian cell cycle at the G1/S transition phase.[1]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
This compound has poor water solubility. It is recommended to first dissolve the compound in an organic solvent such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results with this compound can stem from several factors related to its stability and behavior in aqueous solutions:
-
Aggregation: this compound and its analogues have a tendency to form large aggregates in aqueous solutions. The extent of aggregation can be influenced by the concentration of the compound and the composition of the buffer. This aggregation may be crucial for its inhibitory activity.[2]
-
Interaction with Divalent Cations: The presence of divalent cations, such as magnesium (Mg²⁺), in your buffer can reduce the inhibitory activity of this compound.[2]
-
Structural Identity: It is important to be aware that the originally reported structure of RK-682 was later identified as a dimeric calcium complex, which can form during silica gel chromatography from its monomeric form.[3] This can lead to variability between different batches or suppliers.
Q4: How should I store this compound stock solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in an organic solvent to create a stock solution, it should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use vials. Protect solutions from light.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory activity observed. | 1. Poor solubility in the aqueous assay buffer. 2. Degradation of the compound. 3. Presence of interfering divalent cations in the buffer. 4. Incorrect concentration due to aggregation. | 1. Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is minimal.2. Use a freshly prepared working solution from a properly stored stock. Avoid repeated freeze-thaw cycles.3. If possible, perform the assay in a buffer with low or no divalent cations. If their presence is necessary, be aware of the potential for reduced activity.4. Consider the possibility of aggregation affecting the active concentration. You may need to optimize the concentration range in your specific assay. |
| High variability between replicate experiments. | 1. Inconsistent aggregation of the compound. 2. Precipitation of the compound upon dilution into aqueous buffer. 3. Degradation of the compound over the course of the experiment. | 1. Ensure consistent solution preparation methods, including vortexing and sonication if necessary, to achieve a uniform suspension of aggregates.2. Visually inspect for precipitation after diluting the stock solution. If precipitation occurs, try a lower final concentration or a slightly higher concentration of the organic solvent (if permissible for your system).3. Minimize the time the compound spends in aqueous solution before the assay. Prepare working solutions immediately before use. |
| Unexpected off-target effects. | Promiscuous binding to other proteins. | This compound has been shown to bind promiscuously to protein surfaces, which, in conjunction with its aggregation, contributes to its inhibitory mechanism.[2] Be aware of this potential for off-target effects and include appropriate controls in your experiments to validate the specificity of your observations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM.
-
Gently vortex until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final cell culture medium or assay buffer to achieve the desired experimental concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental and control groups and is at a non-toxic level (typically ≤ 0.1%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: In Vitro PTP Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound against a purified PTP enzyme.
-
Reagent Preparation:
-
PTP Assay Buffer: Prepare a suitable buffer, for example, 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, and 5 mM DTT. Be mindful of the potential interference of divalent cations.
-
PTP Enzyme: Dilute the purified PTP enzyme to the desired working concentration in the PTP Assay Buffer.
-
Substrate: Prepare a stock solution of a fluorogenic PTP substrate (e.g., DiFMUP or OMFP) in DMSO and then dilute it to the desired working concentration in the PTP Assay Buffer.
-
This compound Working Solutions: Prepare serial dilutions of this compound in the PTP Assay Buffer from your stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the PTP Assay Buffer to each well.
-
Add 5 µL of the this compound working solutions or vehicle control (buffer with the same DMSO concentration) to the respective wells.
-
Add 10 µL of the diluted PTP enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 15 µL of the diluted fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for DiFMUP) using a microplate reader. Readings can be taken kinetically over time or as an endpoint measurement after a fixed incubation period (e.g., 30 minutes) at room temperature.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway showing inhibition of PTP by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (Rac)-RK-682
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-RK-682, a protein tyrosine phosphatase (PTP) inhibitor. Inconsistent results with this compound can arise from its inherent biochemical properties. This guide aims to provide solutions to common issues encountered during experimentation.
Troubleshooting Inconsistent Results
Question: Why am I observing high variability in my IC50 values for this compound?
Answer: Inconsistent IC50 values are a frequently reported issue with this compound and can be attributed to several factors:
-
Promiscuous Inhibition and Aggregation: this compound has been identified as a potential promiscuous inhibitor, meaning it can form aggregates in solution.[1] These aggregates can non-specifically inhibit enzymes, leading to variable and often misleading results. The extent of aggregation can depend on the compound's concentration, the buffer composition, and incubation times.
-
Influence of Divalent Cations: The presence of divalent cations, such as magnesium (Mg²⁺), in your assay buffer can reduce the inhibitory activity of this compound.[1] This is a critical factor to consider as many standard enzyme buffers contain MgCl₂.
-
Assay Conditions: Variations in experimental conditions such as temperature, pH, and substrate concentration can significantly impact enzyme kinetics and, consequently, the apparent IC50 value.
-
Cell Line and Assay Type Differences: The observed IC50 value can vary significantly between different cell lines and types of cytotoxicity or inhibition assays used.[2][3]
Question: My this compound solution appears cloudy or precipitates upon dilution. What should I do?
Answer: This is likely due to the compound's tendency to aggregate and its limited solubility in aqueous solutions.
-
Initial Dissolution: Ensure the compound is fully dissolved in an appropriate organic solvent like DMSO or ethanol before preparing aqueous dilutions.
-
Working Concentration: It is advisable to work with the lowest effective concentration to minimize aggregation.
-
Sonication: Briefly sonicating the stock solution before making dilutions may help to break up small aggregates.
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability and aggregation over time.
Question: I am not observing the expected cell cycle arrest at the G1/S phase. What could be the reason?
Answer: While this compound has been reported to cause G1/S phase arrest, a different outcome could be due to:[4]
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Cell-Type Specific Effects: The cellular response to PTP inhibition can be highly cell-type dependent.
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Off-Target Effects: Due to its promiscuous nature, this compound may have off-target effects that could interfere with the expected cell cycle phenotype.
-
Compensation by Other Phosphatases: Cells may have compensatory mechanisms that mitigate the effect of inhibiting a specific PTP.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of protein tyrosine phosphatases (PTPs). It targets several PTPs, including PTP1B, low molecular weight PTP (LMW-PTP), and CDC25B, with varying degrees of potency. By inhibiting these phosphatases, it prevents the dephosphorylation of their target proteins, thereby modulating various cellular signaling pathways.
What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO or ethanol can also be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
Are there any alternatives to this compound for PTP inhibition?
Yes, several other PTP inhibitors are available. A common, non-specific PTP inhibitor is sodium orthovanadate. For more specific PTP1B inhibition, other commercially available small molecules can be considered. The choice of inhibitor will depend on the specific research question and the desired level of selectivity.
Quantitative Data
The IC50 values for this compound can vary significantly depending on the target phosphatase and the experimental conditions. The following table summarizes reported IC50 values.
| Target Phosphatase | Reported IC50 (μM) | Reference |
| PTP1B | 8.6 | [5] |
| LMW-PTP | 12.4 | [5] |
| CDC25B | 0.7 | [5] |
| CD45 | 54 | [4] |
| VHR | 2.0 | [4] |
Experimental Protocols
PTP1B Inhibition Assay
This protocol is a general guideline for an in vitro PTP1B inhibition assay and should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.
-
PTP1B Enzyme: Prepare a working solution of recombinant human PTP1B in assay buffer. The final concentration should be determined empirically for optimal signal-to-noise ratio.
-
Substrate: Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in assay buffer.
-
This compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the this compound dilution to the wells of a 96-well plate.
-
Add 20 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the pNPP substrate solution.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.
Caption: CDC25B's role in the G2/M cell cycle transition and its inhibition by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the specificity of (Rac)-RK-682 inhibition
Technical Support Center: (Rac)-RK-682
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the experimental specificity of the protein tyrosine phosphatase (PTP) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from microbial metabolites, identified as an inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It belongs to the 3-acyl-5-hydroxymethyl-tetronic acid class of molecules. Its primary mechanism involves the inhibition of phosphatase enzymes, which are critical regulators of cellular signaling pathways by removing phosphate groups from proteins. Specifically, RK-682 has been shown to act as a competitive inhibitor for certain phosphatases, such as the dual-specificity phosphatase VHR.[3][4] One kinetic analysis suggested that two molecules of RK-682 may be required to inhibit one molecule of the VHR enzyme.[4]
Q2: What are the known targets of this compound?
This compound inhibits multiple protein tyrosine phosphatases, but with significantly different potencies. This lack of high specificity is a critical factor to consider during experimental design. Its inhibitory activity is most frequently cited against VHR (Vaccinia H1-Related), a dual-specificity phosphatase, and CD45, a transmembrane PTP crucial in immune cell signaling. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for RK-682 against various phosphatases.
| Phosphatase Target | IC50 (µM) | Notes / Reference |
| VHR (DUSP3) | 2.0 | Dual-specificity phosphatase.[1][3] |
| CD45 | 54 | B-cell leukemia context.[1] |
| Cdc25A | 34 | Cell division cycle 25A.[5] |
| Cdc25B | 34 | Cell division cycle 25B.[5] |
| Heparanase | 17 | Off-target enzyme activity.[3] |
| PP1 | >100 (Inactive) | Serine/threonine phosphatase.[5] |
Q3: Why is the specificity of RK-682 a concern for researchers?
The broad inhibitory profile of RK-682 presents a significant challenge for interpreting experimental data. Key concerns include:
-
Off-Target Effects : As shown in the table above, RK-682 can inhibit multiple phosphatases and other enzymes like heparanase.[3] If an observed cellular effect occurs at a concentration that inhibits multiple enzymes, it becomes difficult to attribute the phenotype to a single target.
-
Promiscuous Inhibition : Some studies suggest that under certain in vitro assay conditions, RK-682 and its analogues can form large aggregates in solution.[2] This aggregation can lead to non-specific, promiscuous enzyme inhibition, which may not represent a true, specific molecular interaction.[2]
Troubleshooting Guide for Off-Target Effects
Q4: My experiment shows unexpected results after RK-682 treatment. How can I determine if this is an off-target effect?
Observing unexpected or inconsistent results is a common challenge when using broadly specific inhibitors. A systematic approach is necessary to dissect on-target from potential off-target effects.
Recommended steps:
-
Perform a Dose-Response Analysis : The most critical first step is to determine the concentration at which RK-682 produces the effect (its EC50) and compare this to the known IC50 values of its targets (see Protocol 1). If the effect only occurs at high concentrations (e.g., >50 µM), it is more likely to be an off-target effect related to enzymes like CD45, or a non-specific phenomenon.
-
Use a Structurally Different Inhibitor : Use another PTP inhibitor with a different chemical scaffold but which targets the same primary enzyme. If this second inhibitor reproduces the phenotype, the effect is more likely to be on-target.
-
Conduct a Rescue Experiment : If you hypothesize that the effect is due to the inhibition of a specific phosphatase (e.g., VHR), attempt to "rescue" the phenotype by overexpressing VHR in your cells. If the effect of RK-682 is diminished, it strongly supports that VHR is the relevant target.
-
Employ a Negative Control : If available, use a structurally similar but biologically inactive analog of RK-682. This helps control for effects related to chemical structure that are independent of enzyme inhibition.
Q5: How can I experimentally improve the specificity of RK-682 in my cellular assays?
While RK-682 has inherent limitations, you can optimize your experimental conditions to favor on-target activity.
-
Titrate to the Lowest Effective Concentration : Based on your dose-response experiment, use the lowest possible concentration of RK-682 that elicits your desired on-target effect (e.g., increased phosphorylation of a known substrate) without causing broader, non-specific changes.
-
Reduce Treatment Duration : Limit the incubation time with the inhibitor. Short-term treatments (e.g., 30 minutes to a few hours) are often sufficient to observe effects on signaling pathways and can minimize cumulative off-target effects or cellular toxicity.
-
Confirm Target Engagement : Always verify that the inhibitor is engaging the intended target at the concentration used. For example, if you are targeting VHR, use a western blot to confirm that the phosphorylation of a known VHR substrate (like ERK1/2) increases after treatment (see Protocol 2).
-
Consider a More Selective Derivative : For improved specificity, consider using published derivatives of RK-682 that have been engineered for greater selectivity, such as RE12 for VHR or RE44 for Cdc25A/B, which also exhibit better cell permeability.[6]
Protocols and Methodologies
Protocol 1: Dose-Response Experiment to Identify Optimal Inhibitor Concentration
This protocol outlines how to determine the effective concentration (EC50) of RK-682 for a specific cellular outcome.
Methodology:
-
Cell Plating : Plate your cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Inhibitor Preparation : Prepare a 1000x stock of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations. A common range to test is 0.1, 0.5, 1, 2, 5, 10, 25, 50, and 100 µM. Include a "vehicle only" control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment : Remove the old medium from cells and replace it with the medium containing the different concentrations of RK-682 or the vehicle control.
-
Incubation : Incubate the cells for a predetermined period relevant to your biological question (e.g., 24 hours for viability, 1-2 hours for signaling pathway analysis).
-
Assay : Perform your chosen assay. For example, a cell viability assay (e.g., MTT or CellTiter-Glo) or cell lysis for subsequent western blot analysis.
-
Data Analysis : Quantify the results for each concentration. Normalize the data to the vehicle control (set as 100% or 0% effect, depending on the assay). Plot the response versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50.
Protocol 2: Western Blot Analysis to Confirm Target Engagement
This protocol is used to verify that RK-682 is inhibiting its intended target phosphatase in a cellular context by measuring the phosphorylation status of a known downstream substrate.
Methodology:
-
Cell Treatment : Plate cells in 6-well plates. Once at 70-90% confluency, treat them with the selected concentration of RK-682 (determined from Protocol 1) and a vehicle control for a short duration (e.g., 30-60 minutes). It is also useful to include a positive control that is known to stimulate the pathway of interest.
-
Cell Lysis : After treatment, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and other phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[7][8]
-
Protein Quantification : Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis : Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin). Quantify band intensities to determine the relative increase in substrate phosphorylation upon RK-682 treatment.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (Rac)-RK-682 in Cell Lines
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering resistance to the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682, in their cell line experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate a deeper understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a known inhibitor of protein tyrosine phosphatases (PTPases). Its primary mechanism involves the inhibition of specific PTPases such as Vaccinia H1-Related (VHR) phosphatase and CD45.[1] By blocking the activity of these enzymes, this compound modulates key cellular signaling pathways. For instance, its inhibition of VHR, a dual-specificity phosphatase, leads to a sustained phosphorylation state of downstream targets like Extracellular signal-Regulated Kinase (ERK), thereby affecting the ERK signaling cascade.[2] This interference with critical signaling pathways ultimately leads to cell cycle arrest, specifically at the G1/S transition phase in mammalian cells.[1]
Q2: My cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to PTPase inhibitors, in general, can be attributed to several factors:
-
Target Alteration: Genetic mutations in the phosphatase that this compound targets (e.g., VHR) can alter the drug's binding site, thereby reducing its inhibitory efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can evade the effects of a targeted inhibitor by activating alternative signaling pathways that compensate for the blocked pathway. For instance, upregulation of other growth factor receptors could reactivate the ERK pathway downstream of VHR, rendering RK-682 ineffective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active removal of this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of the target phosphatase can also confer resistance by making the cell's survival independent of the state of the targeted pathway.
Q3: How can I definitively confirm that my cell line has developed resistance to this compound?
A3: The development of resistance is typically confirmed by a measurable increase in the drug concentration required to inhibit cell growth. This is quantified by determining the half-maximal inhibitory concentration (IC50) value. You can perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) on both your suspected resistant cell line and the original, parental (sensitive) cell line. A statistically significant increase in the IC50 value for this compound in the treated cell line compared to the parental line is a clear indicator of acquired resistance.
Q4: What strategies can I employ in my experiments to overcome resistance to this compound?
A4: Several experimental strategies can be explored to overcome resistance to this compound:
-
Combination Therapy: A highly effective approach is to combine this compound with another inhibitor that targets a potential bypass or compensatory signaling pathway. For example, if you hypothesize that resistance is mediated by the reactivation of the ERK pathway, co-administering a MEK or RAF inhibitor could restore sensitivity.
-
Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, co-treatment with a known inhibitor of ABC transporters, such as verapamil or cyclosporine A, may increase the intracellular concentration of this compound and reverse the resistance phenotype.
-
Development of Novel Analogs: Research has shown that modifications to the RK-682 chemical structure can enhance its inhibitory activity. For example, a synthesized dimeric derivative of RK-682 demonstrated increased inhibition of VHR.[2] While this may not be feasible for all labs, it highlights a potential avenue for overcoming resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 determination | 1. Inconsistent cell seeding density.2. Inaccurate drug dilutions.3. Variation in incubation times.4. Mycoplasma or other microbial contamination. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Prepare fresh serial dilutions from a validated stock solution for each experiment.3. Standardize all incubation periods.4. Regularly test cell cultures for contamination. |
| Resistant cell line loses its resistance over time | 1. Discontinuation of the selective pressure (i.e., removal of this compound from the culture medium). | 1. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration used in the final stage of resistance development). |
| No significant difference in IC50 between parental and supposed resistant cells | 1. The duration or concentration of this compound exposure during the resistance development protocol was insufficient.2. The parental cell line possesses intrinsic resistance mechanisms. | 1. Extend the duration of drug exposure and/or increase the drug concentration in a stepwise manner.2. Characterize the parental cell line for baseline expression of resistance-associated proteins (e.g., ABC transporters). |
Quantitative Data
The inhibitory concentration (IC50) of this compound can vary depending on the target and the assay conditions. Below is a summary of available data.
| Target/Cell Line | Assay Type | IC50 (µM) |
| CD45 | in vitro dephosphorylation assay | 54[1] |
| VHR | in vitro dephosphorylation assay | 2.0[1] |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol provides a general framework for inducing resistance to this compound in a cancer cell line through continuous, long-term exposure.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks and plates
-
Cell viability assay kit (e.g., MTT, XTT)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Parental IC50: Initially, perform a dose-response curve to accurately determine the IC50 of this compound for the parental cell line.
-
Initiate Drug Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value.
-
Stepwise Dose Escalation: Once the cells have adapted to the initial concentration and are proliferating steadily, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a common starting point.
-
Monitor and Passage: Continuously monitor the cell population for signs of recovery and stable growth. Passage the cells as required, always maintaining them in the drug-containing medium.
-
Iterative Process: Repeat the dose escalation (step 3) and monitoring (step 4) cycles. This is a long-term process that can take several months.
-
Confirmation of Resistance: Periodically, perform an IC50 determination on the drug-treated cell population and compare it to the parental cell line. A significant rightward shift in the dose-response curve indicates the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: Experimental Workflow for Evaluating Resistance Reversal
This protocol details the steps to assess the efficacy of a potential resistance-reversing agent in combination with this compound.
Materials:
-
Established this compound resistant cell line
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound stock solution
-
Potential resistance-reversing agent (e.g., MEK inhibitor, P-gp inhibitor)
-
96-well cell culture plates
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed both the parental and resistant cell lines into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment conditions in triplicate for both cell lines:
-
Vehicle control (medium with the same concentration of solvent used for the drugs)
-
This compound alone (a series of dilutions to generate a dose-response curve)
-
Reversing agent alone (at a fixed, non-toxic concentration)
-
Combination of this compound (series of dilutions) and the reversing agent (at a fixed, non-toxic concentration)
-
-
Incubation: Incubate the treated plates for a duration appropriate for the cell line's doubling time and the mechanism of action of the drugs (typically 48-72 hours).
-
Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the IC50 values for this compound for all relevant treatment groups.
-
A significant reduction in the IC50 of this compound in the resistant cell line when combined with the reversing agent, as compared to this compound alone, indicates a successful reversal of resistance.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the VHR phosphatase, leading to sustained ERK phosphorylation and subsequent effects on cell proliferation.
Experimental Workflow for Overcoming Resistance
Caption: A systematic workflow for confirming, investigating, and overcoming resistance to this compound in cell lines.
References
(Rac)-RK-682 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-RK-682, a potent protein tyrosine phosphatase (PTP) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic form of RK-682, a natural product isolated from Streptomyces sp.. It functions as a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a valuable tool for research in diabetes, obesity, and related metabolic disorders.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.
Q3: How should I prepare and store stock solutions of this compound?
Q4: What are the known IC50 values for this compound against different phosphatases?
A4: The inhibitory activity of this compound has been characterized against several protein tyrosine phosphatases. The known IC50 values are summarized in the table below.
| Phosphatase | IC50 Value |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 µM |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 µM |
| Cell Division Cycle 25B (CDC25B) | 0.7 µM |
Q5: Are there any known issues with the stability or behavior of this compound in solution?
A5: Yes, a critical consideration when working with this compound is its propensity to form large aggregates in aqueous solutions. This aggregation appears to be linked to its inhibitory activity. Researchers should be aware of this behavior as it can affect experimental reproducibility and interpretation of results. The formation of aggregates may be influenced by the concentration of the inhibitor, the composition of the buffer, and the presence of other molecules.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the solid compound and stock solutions have been stored correctly. If the stock solution is old, prepare a fresh one. The stability of the compound in your specific cell culture medium under experimental conditions should also be considered.[2]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting Step: While this compound is a small molecule, its uptake by cells can vary. You may need to optimize the concentration and incubation time. If permeability is a persistent issue, consider using a cell line known to be responsive to similar inhibitors or consult the literature for delivery methods.
-
-
Possible Cause 3: Low Target Expression.
-
Troubleshooting Step: The expression level of PTP1B can vary significantly between different cell lines. Verify the expression of PTP1B in your cell line using techniques like Western blotting or qPCR.[2]
-
-
Possible Cause 4: Compound Aggregation.
-
Troubleshooting Step: The tendency of this compound to aggregate can lead to inconsistent results. When diluting the DMSO stock solution into your aqueous assay buffer, ensure rapid and thorough mixing. It may be beneficial to briefly sonicate the final diluted solution. Be mindful that high concentrations are more prone to aggregation.
-
Problem 2: I am observing significant off-target effects in my experiment.
-
Possible Cause 1: Inhibition of Other Phosphatases.
-
Troubleshooting Step: As indicated by the IC50 values, this compound is not entirely specific for PTP1B and can inhibit other phosphatases. To confirm that the observed phenotype is due to PTP1B inhibition, consider using a structurally different PTP1B inhibitor as a control.[2] Additionally, performing rescue experiments by overexpressing PTP1B could help validate the on-target effect.
-
-
Possible Cause 2: Non-specific Cellular Toxicity.
-
Troubleshooting Step: High concentrations of this compound or the solvent (DMSO) may induce cellular stress and toxicity. Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Always include a vehicle control (e.g., cells treated with the same concentration of DMSO without the inhibitor) in your experiments.
-
Problem 3: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent Stock Solution Preparation.
-
Troubleshooting Step: Ensure that your stock solution is fully dissolved and homogenous before making dilutions. As mentioned, the aggregation of this compound can be a major source of variability. Standardize your dilution procedure to ensure consistency between experiments.
-
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Troubleshooting Step: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular signaling pathways and the response to inhibitors. Maintain consistent cell culture practices to minimize variability.
-
Experimental Protocols
General Protocol for a Cell-Based PTP1B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PTP1B activity in a cellular context. Optimization of concentrations, incubation times, and specific readouts will be necessary for your particular cell line and experimental goals.
-
Cell Seeding:
-
Seed your cells of interest (e.g., a cell line with detectable PTP1B expression) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a fresh dilution of your this compound DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to ensure the compound is well-dispersed in the medium. A serial dilution is recommended to test a range of concentrations.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 1-24 hours). The optimal incubation time should be determined empirically.
-
-
Induction of PTP1B Activity (Optional but Recommended):
-
To assess the inhibition of PTP1B's effect on a specific signaling pathway, you may need to stimulate the cells. For example, to study the insulin signaling pathway, you would treat the cells with insulin for a short period (e.g., 10-30 minutes) before cell lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Analysis of PTP1B Inhibition:
-
The effect of this compound can be assessed by examining the phosphorylation status of PTP1B substrates. A common method is Western blotting.
-
Analyze the phosphorylation of key proteins in the targeted signaling pathway. For the insulin pathway, you could probe for the phosphorylation of the insulin receptor (IR) or Insulin Receptor Substrate 1 (IRS-1). An increase in the phosphorylation of these proteins in the presence of this compound would indicate PTP1B inhibition.
-
Visualizations
Caption: PTP1B's role in the insulin signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Adjusting (Rac)-RK-682 concentration for different PTPases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of RK-682, a natural product isolated from microbial metabolites. It functions as an inhibitor of protein tyrosine phosphatases (PTPases). Its mechanism of action is believed to involve the interaction of its tetronic acid core with the active site of PTPases, thereby preventing the dephosphorylation of their substrates.
Q2: For which PTPases is this compound an effective inhibitor?
A2: this compound has been shown to inhibit several PTPases with varying potency. It is known to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B).[1] It has also been reported to inhibit CD45 and VHR (Dual Specificity Phosphatase 3).[2]
Q3: How should I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is highly dependent on the specific PTPase being targeted and the experimental system (e.g., in vitro enzymatic assay vs. cell-based assay). It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific context. As a starting point, you can refer to the known IC50 values from in vitro studies and use a concentration range around these values.
Q4: Are there any known issues or considerations when using this compound?
A4: Yes, researchers should be aware of a few key points. Studies have suggested that RK-682 can be a promiscuous inhibitor, meaning it may bind to off-target proteins.[3] It has also been observed to form aggregates in solution, which can influence its inhibitory activity.[3] Additionally, the presence of divalent cations, such as magnesium, in buffer solutions can potentially reduce its inhibitory effect.[3] Therefore, careful experimental design and appropriate controls are essential.
Adjusting this compound Concentration for Different PTPases
The effective concentration of this compound varies significantly among different PTPases due to differences in the structure and accessibility of their active sites. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for several PTPases. This data should be used as a starting point for optimizing the inhibitor concentration in your experiments.
| PTPase | IC50 (µM) | Reference |
| CDC-25B | 0.7 | [1] |
| VHR (DUSP3) | 2.0 | [2] |
| PTP-1B | 8.6 | [1] |
| LMW-PTP | 12.4 | [1] |
| CD45 | 54 | [2] |
Troubleshooting Guide
Problem 1: I am not observing any inhibition of my target PTPase, even at high concentrations of this compound.
-
Possible Cause 1: Inhibitor Aggregation.
-
Troubleshooting Step: this compound has a tendency to form aggregates, which can reduce its effective concentration.[3] Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO and ensure complete dissolution before diluting into your assay buffer. Consider brief sonication of the stock solution.
-
-
Possible Cause 2: Incompatible Buffer Conditions.
-
Troubleshooting Step: The presence of divalent cations (e.g., Mg²⁺) in the assay buffer can diminish the inhibitory activity of this compound.[3] If possible, perform the assay in a buffer with minimal or no divalent cations. If they are required for enzyme activity, consider a titration experiment to find the minimal necessary concentration.
-
-
Possible Cause 3: Low Target Expression or Activity.
-
Troubleshooting Step: In cell-based assays, the expression level of the target PTPase may be too low to detect a significant effect of inhibition. Confirm the expression of your target PTPase using techniques like Western blotting or qPCR. For in vitro assays, verify the activity of your purified enzyme with a positive control substrate.
-
Problem 2: I am observing unexpected or off-target effects in my cell-based assay.
-
Possible Cause 1: Promiscuous Inhibition.
-
Troubleshooting Step: this compound is known to have the potential for off-target effects.[3] To confirm that the observed phenotype is due to the inhibition of your target PTPase, include appropriate controls. Use a structurally unrelated inhibitor for the same target to see if it produces a similar phenotype. If available, a rescue experiment by overexpressing an inhibitor-resistant mutant of the target PTPase can also validate the on-target effect.
-
-
Possible Cause 2: Cellular Toxicity.
-
Troubleshooting Step: High concentrations of any small molecule inhibitor can lead to cellular toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Ensure that the concentrations used in your experiments are non-toxic.
-
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is adapted from standard PTP1B activity assays and incorporates the use of this compound as an inhibitor.[4][5]
Materials:
-
Recombinant human PTP1B
-
This compound
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of this compound at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM final concentration). Include a DMSO-only control.
-
Add 85 µL of Assay Buffer containing recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Protocol 2: In Vitro CDC25B Inhibition Assay using a Fluorometric Substrate
This protocol is based on a fluorometric assay for CDC25B activity and is adapted for inhibitor screening.[6]
Materials:
-
Recombinant human CDC25B
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM TCEP
-
Fluorometric Substrate: O-methyl fluorescein phosphate (OMFP)
-
Stop Solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, add 5 µL of this compound at various concentrations. Include a DMSO-only control.
-
Add 40 µL of Assay Buffer to each well.
-
Add 5 µL of recombinant CDC25B to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of OMFP substrate solution.
-
Incubate for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Add 25 µL of Stop Solution.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.
Visualizations
Caption: PTP1B negatively regulates insulin signaling.
Caption: CDC25B promotes entry into mitosis.
Caption: Troubleshooting workflow for low inhibition.
References
- 1. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Specificity Phosphatase CDC25B Was Inhibited by Natural Product HB-21 Through Covalently Binding to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-RK-682 and Other Protein Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-RK-682 with other prominent protein tyrosine phosphatase (PTPase) inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug discovery endeavors.
Introduction to PTPase Inhibitors
Protein tyrosine phosphatases (PTPases) are a family of enzymes that play a critical role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. Their activity is essential for regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTPase activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention[1][2].
This compound is a natural product-derived PTPase inhibitor, identified as 3-hexadecanoyl-5-hydroxymethyl-tetronic acid[3]. It functions as a selective and competitive inhibitor of certain PTPases and has been observed to arrest the cell cycle in the G1 phase[3][4]. However, concerns have been raised about its potential for promiscuous inhibition due to its tendency to form aggregates in solution[5][6]. This guide will compare the inhibitory activity of this compound with other well-known PTPase inhibitors.
Quantitative Comparison of PTPase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other PTPase inhibitors against two specific phosphatases: VHR (DUSP3) and CD45.
Table 1: Comparison of Inhibitor Potency against VHR (DUSP3)
| Inhibitor | IC50 (µM) | Notes |
| This compound | 2.0[7][8] | Natural product derivative. |
| NSC-87877 | 7.83[9] | Competitive inhibitor. |
| GATPT | 2.92[9][10] | Docking-based discovery. |
| Suramin | >10-fold higher Ki vs other PTPs | Broad-spectrum PTPase inhibitor.[11] |
Table 2: Comparison of Inhibitor Potency against CD45
| Inhibitor | IC50 (µM) | Notes |
| This compound | 54[7][8] | |
| NSC-87877 | 84.473 | Also inhibits SHP1 and SHP2. |
| Compound 211 | 0.2[12][13] | Allosteric and noncompetitive inhibitor. |
| L158429 | 2.40[14] | |
| R164259 | 16.88[14] | |
| S349631 | 9.34[14] | |
| Purpurin | 5.97[14] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by VHR (DUSP3) and CD45, the targets of this compound.
Caption: VHR (DUSP3) signaling pathway in MAPK regulation.
Caption: CD45 in T-Cell Receptor (TCR) signaling activation.
Experimental Protocols
This section details common in vitro assays used to determine the inhibitory activity of compounds against PTPases.
Protocol 1: PTPase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a widely used method for measuring PTPase activity.
Materials:
-
Purified PTPase enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a defined amount of purified PTPase enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader[15][16][17].
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: PTPase Inhibition Assay using a Fluorogenic Substrate (e.g., DiFMUP)
This fluorescence-based assay offers higher sensitivity compared to the pNPP assay.
Materials:
-
Purified PTPase enzyme
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)[4][18]
-
Test inhibitor compounds dissolved in DMSO
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dispense the diluted inhibitor or DMSO (vehicle control) into the wells of the microplate.
-
Add the purified PTPase enzyme, diluted in assay buffer, to all wells except the blank.
-
Pre-incubate the plate at room temperature for a short period.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Measure the increase in fluorescence intensity over time (kinetic assay) or at a fixed endpoint using a fluorescence microplate reader (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP)[4][19].
-
Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound demonstrates inhibitory activity against VHR and CD45, though with varying potency. Its potential for promiscuous inhibition warrants careful consideration in experimental design. For researchers seeking highly potent and selective inhibitors, other compounds such as Compound 211 for CD45 may be more suitable. The choice of inhibitor should be guided by the specific PTPase of interest, the desired level of selectivity, and the experimental context. The provided protocols offer a starting point for the in vitro evaluation and comparison of these and other PTPase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Table 2, Inhibitory activities of compounds against VHRa - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric noncompetitive small molecule selective inhibitors of CD45 tyrosine phosphatase suppress T-cell receptor signals and inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphatase Inhibitors: (Rac)-RK-682 vs. Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell signaling research, the reversible phosphorylation of proteins, governed by the interplay between kinases and phosphatases, is a cornerstone of cellular regulation. To dissect these intricate pathways, inhibitors of these enzymes are indispensable tools. This guide provides a detailed, objective comparison of two widely used phosphatase inhibitors: (Rac)-RK-682 and sodium orthovanadate. We will delve into their mechanisms of action, target specificity, and cellular effects, supported by quantitative data and detailed experimental protocols.
Overview and Mechanism of Action
Both this compound and sodium orthovanadate are potent inhibitors of protein tyrosine phosphatases (PTPs), enzymes that remove phosphate groups from tyrosine residues on proteins. However, they differ significantly in their origin, chemical nature, and breadth of activity.
This compound is a synthetic racemate of the natural product RK-682, which was originally isolated from microbial metabolites[1]. It is a specific inhibitor of protein tyrosine phosphatases[1]. Its mechanism of inhibition is reported to be competitive with the substrate[2]. One study has raised concerns about its potential for promiscuous enzyme inhibition through the formation of aggregates in solution, which could influence the interpretation of in vitro results[3][4].
Sodium Orthovanadate (Na₃VO₄) is an inorganic compound that acts as a structural mimic of phosphate[5][6][7]. This allows it to function as a general, competitive inhibitor of a wide range of phosphatases, including protein tyrosine phosphatases, alkaline phosphatases, and a number of ATPases[5][6][8][9]. Its inhibitory action is reversible and can be counteracted by dilution or the addition of chelating agents like EDTA[5][10]. A crucial aspect of using sodium orthovanadate is the need for an "activation" step. In solution, vanadate can exist in various polymeric forms, which are less active. The activation procedure, involving boiling at an alkaline pH, depolymerizes these species into the active monomeric orthovanadate form (HVO₄²⁻ or H₂VO₄⁻)[5][6].
Quantitative Comparison of Inhibitory Activity
The potency and specificity of an inhibitor are critical parameters for its application in research. The following table summarizes the available quantitative data on the inhibitory activity of this compound and sodium orthovanadate against various phosphatases.
| Target Phosphatase | This compound IC₅₀ | Sodium Orthovanadate IC₅₀ | Reference |
| PTP1B (Protein Tyrosine Phosphatase 1B) | 8.6 µM | - | [11] |
| LMW-PTP (Low Molecular Weight PTP) | 12.4 µM | - | [11] |
| CDC25B (Cell Division Cycle 25B) | 0.7 µM | - | [11] |
| VHR (Dual Specificity Phosphatase 3) | 2.0 µM | - | [1] |
| CD45 | 54 µM | - | [1] |
| Alkaline Phosphatase | - | 10 µM | [8][9] |
| (Na,K)-ATPase | - | 10 µM | [8][9] |
| General PTPs (in cell lysate) | - | ~30-50 µM | [12] |
Cellular and Physiological Effects
The inhibition of phosphatases by these compounds leads to a hyper-phosphorylated state of target proteins, which in turn modulates various cellular signaling pathways and physiological processes.
A key differentiator between the two inhibitors is their effect on the cell cycle. In a study using a human B cell leukemia line, both this compound and sodium orthovanadate increased the overall level of phosphotyrosine. However, they arrested the cell cycle at different phases. This compound caused cell cycle arrest at the G1/S transition , while sodium orthovanadate led to an arrest at the G2/M boundary [1][13].
Sodium orthovanadate , owing to its broad inhibitory profile, has been shown to influence a multitude of cellular processes:
-
Insulin Signaling: By inhibiting PTP1B, a negative regulator of the insulin receptor, sodium orthovanadate can mimic the effects of insulin[14].
-
PI3K/Akt Pathway: It can up-regulate the activity of Akt, a key protein in cell survival and proliferation pathways[8].
-
Anti-inflammatory Effects: It has been shown to suppress inflammatory responses by inhibiting phosphatases like PP1 and PP2A, which in turn affects the NF-κB signaling pathway[14][15].
-
Protein Synthesis: Paradoxically, despite stimulating pro-growth signaling pathways like MAPK and PI3K, long-term treatment with sodium orthovanadate can inhibit overall protein synthesis, contributing to its cytotoxicity[16].
The reported cellular effects of This compound are more specifically tied to its PTP inhibition, with the most prominent described effect being the G1 phase cell cycle arrest[1].
Experimental Protocols
Accurate and reproducible experimental results hinge on the correct preparation and use of these inhibitors. Below are detailed protocols for the activation of sodium orthovanadate and a general in vitro phosphatase inhibition assay.
Activation of Sodium Orthovanadate
For maximal inhibitory activity, sodium orthovanadate must be depolymerized to its monomeric form.
Materials:
-
Sodium Orthovanadate (Na₃VO₄) powder
-
High-purity water
-
1 M NaOH and 1 M HCl
-
pH meter
-
Boiling water bath or hot plate
Procedure:
-
Prepare a 100 mM stock solution by dissolving the required amount of sodium orthovanadate powder in high-purity water (e.g., 0.92 g in a final volume of 50 ml)[9].
-
Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will likely appear yellow[6][9].
-
Heat the solution to boiling and maintain it at this temperature until it becomes colorless (approximately 10 minutes)[6][9]. This indicates the depolymerization of vanadate species.
-
Allow the solution to cool to room temperature.
-
Re-adjust the pH to 10.0. The solution may turn yellow again.
-
Repeat the boiling and cooling cycle until the solution remains colorless and the pH is stable at 10.0[6][9].
-
Bring the final volume to the desired level with high-purity water.
-
Aliquot the activated sodium orthovanadate solution and store it at -20°C. The typical working concentration in cell lysates is 1-2 mM[9].
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general method for measuring PTP activity and its inhibition using a fluorogenic substrate.
Materials:
-
Purified PTP enzyme
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
PTP Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT[14]
-
This compound or activated sodium orthovanadate stock solutions in an appropriate solvent (e.g., DMSO)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (this compound or activated sodium orthovanadate) in the PTP Assay Buffer. Also, prepare a working solution of the PTP enzyme and the DiFMUP substrate in the assay buffer. The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ) for the specific PTP being assayed[10].
-
Assay Setup: To the wells of the microplate, add the inhibitor dilutions. Include control wells with buffer and solvent only (for no-enzyme and no-inhibitor controls).
-
Enzyme Addition: Add the purified PTP enzyme to all wells except for the "no enzyme" blank controls. Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. The dephosphorylation of the substrate by the PTP will result in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizing the Impact: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for an in vitro PTP inhibition assay.
Caption: PTP1B's role in the insulin signaling pathway.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and sodium orthovanadate depends heavily on the experimental context.
Choose this compound when:
-
A higher degree of specificity towards protein tyrosine phosphatases over other phosphatase classes is required.
-
The research focuses on targets known to be potently inhibited by RK-682, such as CDC25B or VHR.
-
It is important to be mindful of its potential to form aggregates, which may necessitate control experiments to rule out non-specific inhibition.
Choose Sodium Orthovanadate when:
-
A broad-spectrum phosphatase inhibitor is needed to preserve the global phosphorylation state of proteins, for example, in preparing cell lysates for western blotting.
-
The goal is to achieve a general increase in tyrosine phosphorylation to study downstream effects.
-
The experimental design can accommodate the necessary activation protocol.
Both compounds are powerful tools for interrogating cellular signaling. A thorough understanding of their respective properties, as outlined in this guide, is essential for designing robust experiments and accurately interpreting their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTPN1 - Wikipedia [en.wikipedia.org]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of sodium orthovanadate-induced phosphatase inhibition on rat retinal pigment epithelium cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (Rac)-RK-682 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of (Rac)-RK-682, a known inhibitor of protein tyrosine phosphatases (PTPs). This guide includes experimental data, detailed protocols, and a comparative analysis with alternative PTP inhibitors.
This compound is a potent, cell-permeable inhibitor of several protein tyrosine phosphatases, playing a crucial role in regulating a variety of cellular processes. Validating the direct interaction of this compound with its intended targets within a cellular environment is a critical step in understanding its mechanism of action and advancing its potential therapeutic applications.
Comparative Analysis of PTP Inhibitors
This compound has been shown to inhibit a range of PTPs. For a comprehensive understanding of its activity, it is essential to compare its potency against its primary targets with that of other well-characterized PTP inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular Activity |
| This compound | VHR (DUSP3) | 2.0 µM[1] | Increased cellular phosphotyrosine levels[1] |
| CD45 | 54 µM[1] | Arrests cell cycle at G1/S phase[1] | |
| PTP1B | 8.6 µM | - | |
| LMW-PTP | 12.4 µM | - | |
| CDC25B | 0.7 µM | - | |
| Sodium Orthovanadate | General PTPs | ~10 µM | Increased cellular phosphotyrosine levels; arrests cell cycle at G2/M phase[1] |
| Compound 211 | CD45 (allosteric) | 200 nM | Suppresses T-cell receptor signaling and in vivo inflammation |
| GATPT | VHR (DUSP3) | 2.92 µM | - |
Experimental Protocols for Target Validation
Validating the interaction of this compound with its cellular targets requires robust methodologies. The following are detailed protocols for two state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat cells for CD45, or a cell line overexpressing VHR) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heat Treatment: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Fractionation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target (VHR or CD45) by Western blotting using specific antibodies. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.
Photoaffinity Labeling
This technique utilizes a modified version of the inhibitor that can be covalently cross-linked to its target upon photoactivation, allowing for definitive identification of the binding partners.
Experimental Workflow:
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin).
-
Cellular Labeling: Treat cells with the photoaffinity probe. To control for non-specific binding, include a competition experiment where cells are pre-incubated with an excess of non-modified this compound.
-
UV Irradiation: Irradiate the cells with UV light at a specific wavelength (e.g., 350 nm) to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Affinity Purification: Lyse the cells and use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.
-
Target Identification: Elute the bound proteins from the beads and identify them using mass spectrometry. The specific targets of this compound will be enriched in the sample treated with the probe alone compared to the competition control.
Signaling Pathway Analysis: VHR and the ERK Pathway
One of the key targets of this compound is the dual-specificity phosphatase VHR (DUSP3). VHR is a known negative regulator of the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of VHR by this compound is expected to lead to an increase in ERK phosphorylation (activation).
References
Unraveling the Enantiomeric Specificity of RK-682: A Comparative Guide to its Phosphatase Inhibitory Activity
For researchers and professionals in drug development, understanding the stereochemical nuances of enzyme inhibitors is paramount. This guide provides a detailed comparison of the racemic mixture of RK-682, (Rac)-RK-682, versus its specific enantiomers, focusing on their inhibitory activity against key protein tyrosine phosphatases (PTPs). The data presented herein, supported by experimental protocols and pathway visualizations, offers a critical resource for designing more potent and selective therapeutic agents.
RK-682, a natural product isolated from microbial sources, has garnered significant attention as an inhibitor of dual-specificity protein phosphatases. Its ability to modulate cellular signaling pathways by preventing the dephosphorylation of key protein kinases makes it a valuable tool in biomedical research and a potential starting point for drug discovery. However, RK-682 possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-RK-682 and (S)-RK-682. The racemic mixture, a 1:1 combination of both enantiomers, is often synthesized and studied. This guide dissects the available data to compare the biological activity of the racemate with its constituent enantiomers.
Comparative Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for this compound and the natural form of RK-682 (presumed to be the (R)-enantiomer) against a panel of protein tyrosine phosphatases.
| Compound | Target Phosphatase | IC50 (µM) |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4[1] | |
| Cell Division Cycle 25B (Cdc25B) | 0.7[1] | |
| Natural RK-682 | CD45 | 54 |
| Vaccinia H1-Related (VHR) | 2.0 |
The Significance of Stereochemistry
The available data, though incomplete, suggests that the biological activity of RK-682 is likely influenced by its stereochemistry. The potent inhibition of Cdc25B by the racemic mixture, with an IC50 value in the sub-micromolar range, indicates that at least one of the enantiomers is a highly effective inhibitor of this critical cell cycle regulator. It has been suggested that the (R)-enantiomer is the more active form, with its tetronic acid moiety fitting into the catalytic pocket of the phosphatase, while the lipophilic tail interacts with adjacent hydrophobic grooves. However, without a direct head-to-head comparison of the purified enantiomers, this remains a hypothesis. The differential activities of enantiomers are a common phenomenon in pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with the chiral environment of a protein's active site.
Signaling Pathway of RK-682 Inhibition
RK-682 primarily targets dual-specificity phosphatases, which play a crucial role in regulating cellular signaling cascades, such as the MAP kinase pathway. By inhibiting these phosphatases, RK-682 can maintain the phosphorylated (and thus often activated) state of their substrate kinases, leading to downstream cellular effects.
Caption: RK-682 inhibits VHR, a dual-specificity phosphatase, preventing the dephosphorylation and inactivation of ERK, a key protein in the MAP kinase signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are summarized protocols for assessing the inhibitory activity of compounds like RK-682 against key protein tyrosine phosphatases.
General Phosphatase Inhibition Assay (Colorimetric)
This protocol describes a common method using a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which turns yellow upon dephosphorylation, allowing for spectrophotometric measurement of enzyme activity.
Caption: A typical workflow for determining the IC50 values of phosphatase inhibitors using a pNPP-based colorimetric assay.
Detailed Protocol for PTP1B Inhibition Assay:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme: Recombinant human PTP1B.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Inhibitor: this compound or its enantiomers dissolved in DMSO.
-
Stop Solution: 1 M NaOH.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (or DMSO for control).
-
Add 20 µL of the PTP1B enzyme solution and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value by non-linear regression analysis.
-
Note on Promiscuous Inhibition: It is important to note that some studies have suggested that RK-682 may act as a promiscuous inhibitor, partly due to its tendency to form aggregates at higher concentrations. This can lead to non-specific inhibition and should be taken into consideration when interpreting experimental results. Assays should ideally be conducted with controls for aggregate-based inhibition, such as the inclusion of detergents like Triton X-100 in the assay buffer.
Conclusion and Future Directions
References
(Rac)-RK-682: A Comparative Guide to its Cross-Reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial in cellular signaling. While initially identified as a selective inhibitor, further studies have revealed a more complex cross-reactivity profile. This guide provides an objective comparison of this compound's inhibitory activity against a range of phosphatases, supported by experimental data and detailed methodologies, to aid researchers in its appropriate application.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against several protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its activity across different PTPs.
| Phosphatase Target | Phosphatase Class | IC50 (µM) |
| CDC25B | Dual-Specificity Phosphatase (DSP) | 0.7 |
| VHR (DUSP3) | Dual-Specificity Phosphatase (DSP) | 2.0[1] |
| PTP1B | Non-receptor PTP | 8.6 |
| LMW-PTP | Non-receptor PTP | 12.4 |
| CD45 | Receptor-like PTP | 54[1] |
Note: Lower IC50 values indicate higher inhibitory potency.
Experimental Protocols
The determination of phosphatase inhibition by this compound is typically performed using in vitro biochemical assays. Below are detailed methodologies for two common types of assays.
Protocol 1: Protein Tyrosine Phosphatase (PTP) Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a standard method for measuring the activity of PTPs.
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 80 µL of the PTP enzyme solution in Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Protocol 2: CDC25 Phosphatase Activity Assay
A fluorimetric assay is often employed to measure the activity of CDC25 phosphatases.
Materials:
-
Purified recombinant CDC25B enzyme
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT
-
Substrate: O-Methylfluorescein Phosphate (OMFP) or Fluorescein Diphosphate (FDP)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
To the wells of a 96-well black microplate, add 20 µL of the diluted this compound solutions.
-
Add 60 µL of the CDC25B enzyme solution in Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
Start the reaction by adding 20 µL of the OMFP or FDP substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals for 15-30 minutes.
-
Determine the reaction rate (slope of the fluorescence versus time plot).
-
Calculate the percentage of inhibition and the IC50 value as described in the pNPP assay protocol.
Visualizing Cross-Reactivity and Experimental Design
To better understand the scope of this compound's activity and the experimental approach to its characterization, the following diagrams are provided.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDC25 Phosphatase Inhibitors: (Rac)-RK-682 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Rac)-RK-682 and other prominent inhibitors of Cell Division Cycle 25 (CDC25) phosphatases, a family of dual-specificity phosphatases that are critical regulators of the cell cycle and attractive targets for anticancer drug development. Overexpression of CDC25 phosphatases has been observed in a wide variety of human cancers, making them a focal point for therapeutic intervention.[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes essential pathways and workflows to aid in the evaluation of these compounds.
Introduction to CDC25 Phosphatases
The CDC25 protein family in humans consists of three main isoforms: CDC25A, CDC25B, and CDC25C.[3] These enzymes function as key activators of cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving the progression of the cell cycle.[1][4][5]
-
CDC25A is crucial for both the G1/S and G2/M phase transitions.[4][6][7]
-
CDC25B and CDC25C are primarily active during the G2/M transition, with CDC25B acting as an initiator and CDC25C responsible for the full activation of the CDK1/Cyclin B complex required for entry into mitosis.[4][5][6][7]
Given their role in cell cycle progression, the dysregulation of CDC25 phosphatases can lead to uncontrolled cell proliferation, a hallmark of cancer.[1][4] Consequently, the development of small molecule inhibitors targeting CDC25 has been a significant area of cancer research.
Quantitative Efficacy Comparison of CDC25 Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of other notable CDC25 inhibitors. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity), has been compiled from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | CDC25A IC50 (µM) | CDC25B IC50 (µM) | CDC25C IC50 (µM) | Cell Line IC50 (µM) | Mechanism of Action | Reference(s) |
| This compound | PTPase, VHR | - | - | - | - | Competitive inhibitor of protein tyrosine phosphatases; arrests cell cycle at G1/S transition. | [8][9] |
| NSC-663284 | CDC25A, B, C | 0.021 | 0.021 | 0.25 | HeLa: 2.57 | Irreversible inhibitor, likely through arylation of the catalytic cysteine. | [6][10] |
| NSC-95397 | CDC25A, B, C | 9.9 - 18.6 | 9.9 - 18.6 | 9.9 - 18.6 | Colon cancer cells: 9.9 - 18.6 | Dual-phosphatase inhibitor. | [1][4] |
| UPD-140 | CDC25A, B, C | 1.42 | >1.42 | >1.42 | HeLa: 1.20 | Reversible, mixed-type inhibition involving oxidation of the catalytic cysteine. | [10] |
| UPD-176 | CDC25A, B, C | - | - | - | HeLa: 1.08 | Reversible, mixed-type inhibition. | [10] |
| UPD-786 | CDC25A, B, C | 0.89 | >0.89 | >0.89 | HeLa: 6.50 | Reversible, mixed-type inhibition. | [10] |
| UPD-787 | CDC25A, B, C | - | - | - | HeLa: 0.90 | Reversible, mixed-type inhibition. | [10] |
| UPD-790 | CDC25A, B, C | - | - | - | HeLa: 1.41 | Reversible, mixed-type inhibition. | [10] |
| UPD-793 | CDC25A, B, C | 0.92 | >0.92 | >0.92 | - | Reversible, mixed-type inhibition. | [10] |
| UPD-795 | CDC25A, B, C | 1.25 | >1.25 | >1.25 | - | Reversible, mixed-type inhibition. | [10] |
| M5N36 | CDC25A, B, C | 0.15 | 0.19 | 0.06 | - | Quinonoid-based inhibitor. | [11] |
| Compound 62 (E/Z) | CDC25A | 1.9 / 1.6 | - | - | - | Malic and oleic acid derivative. | [6] |
| Compound 63 | CDC25A, B, C | 5.1 | 3.6 | 4.3 | - | Malic and oleic acid derivative. | [6] |
| Compound 64 | CDC25A, B, C | 4.5 | 6.7 | 8.8 | - | Malic and oleic acid derivative. | [6] |
| NSC 119915 | CDC25A, B | Ki: 0.07 | Ki: 0.08 | - | MCF-7, PC-3, K562: Growth suppression | Irreversible inhibition, generates intracellular ROS. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to evaluate the efficacy of CDC25 inhibitors.
CDC25 Phosphatase Activity Assay
This assay measures the enzymatic activity of CDC25 phosphatases and their inhibition by test compounds.
-
Principle: A common method utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by CDC25, produces a fluorescent signal. The rate of fluorescence increase is proportional to the phosphatase activity.
-
Protocol Outline:
-
Recombinant human CDC25A, B, or C is incubated with varying concentrations of the inhibitor in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the OMFP substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of CDC25 inhibitors on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the CDC25 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The IC50 value for cell viability is determined by plotting the percentage of viable cells against the inhibitor concentration.
-
Cell Cycle Analysis
This assay investigates the effect of CDC25 inhibitors on cell cycle progression.
-
Principle: Flow cytometry is used to analyze the DNA content of a cell population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide or DAPI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Outline:
-
Cells are treated with the CDC25 inhibitor for a specific duration.
-
Both adherent and floating cells are collected, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye.
-
The stained cells are analyzed by flow cytometry.
-
The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest at those points.
-
Visualizing Key Pathways and Processes
To better understand the context in which CDC25 inhibitors operate, the following diagrams, generated using the DOT language, illustrate the CDC25 signaling pathway, a typical experimental workflow, and the logical framework for comparing these inhibitors.
Caption: CDC25 signaling pathway in cell cycle regulation.
References
- 1. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore-guided discovery of CDC25 inhibitors causing cell cycle arrest and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Validation of (Rac)-RK-682: A Review of Available Experimental Findings
A comprehensive search for in vivo validation studies of the experimental findings for (Rac)-RK-682, a protein tyrosine phosphatase (PTPase) inhibitor, did not yield any specific results. The available literature primarily focuses on the in vitro characterization of RK-682, with significant questions raised about its specificity and mechanism of action.
This compound, a natural product identified as an inhibitor of protein tyrosine phosphatases, has been studied for its potential to influence cell cycle progression. In vitro studies have demonstrated that RK-682 can inhibit the dephosphorylation activity of PTPases such as CD45 and VHR, leading to an arrest of the mammalian cell cycle at the G1 phase[1]. However, further research into the racemic form of RK-682 has suggested that its inhibitory effects in vitro may be influenced by its tendency to form large aggregates in solution. This has led to the hypothesis that this compound might act as a promiscuous inhibitor, questioning the specificity of its binding to the catalytic site of PTPases[2][3].
The current body of scientific literature accessible through searches does not contain reports of in vivo studies utilizing animal models to validate these in vitro findings for this compound. Consequently, a comparison guide detailing its in vivo performance against other alternatives, including quantitative data and detailed experimental protocols, cannot be constructed at this time.
A Note on the Similarly Named Compound: SX-682
It is worth noting that a similarly named compound, SX-682, has been extensively studied in in vivo settings. Unlike RK-682, SX-682 is a clinical-stage oral allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. This compound plays a significant role in the tumor microenvironment by blocking the trafficking of myeloid-derived suppressor cells (MDSCs).
Numerous in vivo studies have demonstrated that SX-682 can enhance the efficacy of various cancer immunotherapies. For instance, in murine models of head and neck squamous cell carcinoma, SX-682 has been shown to abrogate the accumulation of tumor MDSCs, thereby enhancing the infiltration and activation of adoptively transferred natural killer (NK) cells[4][5]. Furthermore, research in models of non-small cell lung cancer and other solid tumors has indicated that SX-682 can synergize with immune checkpoint inhibitors, such as anti-PD-1 therapy, to promote tumor eradication[6][7].
The mechanism of action for SX-682 is centered on remodeling the immunosuppressive tumor microenvironment to allow for a more robust anti-tumor immune response.
Signaling Pathway of SX-682 in the Tumor Microenvironment
Caption: Signaling pathway of SX-682 in the tumor microenvironment.
Due to the lack of in vivo data for this compound, researchers interested in this area may find the extensive research on SX-682 to be of comparative interest, while noting the distinct molecular targets and mechanisms of action of these two compounds.
References
- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of MDSC Trafficking with SX-682, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers Report SX-682 Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors - Syntrix Pharmaceuticals [syntrixbio.com]
- 7. Two New Reports Show SX-682 Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
A Comparative Guide to G1 Cell Cycle Arrest: (Rac)-RK-682 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-RK-682, a protein tyrosine phosphatase inhibitor, with two prominent cyclin-dependent kinase (CDK) inhibitors, Flavopiridol and Palbociclib, for inducing G1 phase cell cycle arrest. This objective analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways to aid in the selection of the most appropriate compound for your research needs.
Introduction to G1 Cell Cycle Arrest
The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Inducing G1 arrest is a key strategy in cancer therapy to halt the proliferation of tumor cells. This guide focuses on this compound and compares its efficacy and mechanism of action against two well-established CDK inhibitors, Flavopiridol and Palbociclib, which also target the G1 checkpoint.
Comparative Analysis of G1 Arresting Agents
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which leads to the arrest of the mammalian cell cycle at the G1/S transition[1]. In contrast, Flavopiridol and Palbociclib are well-characterized inhibitors of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.
Quantitative Data on Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound, Flavopiridol, and Palbociclib on the distribution of cells in the G1 phase of the cell cycle, as determined by flow cytometry.
Table 1: this compound Mediated G1 Cell Cycle Arrest
| Cell Line | Concentration | Incubation Time | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Reference |
| Ball-1 (human B cell leukemia) | Not Specified | Not Specified | Not Specified | Increased G1 population | [1] |
Note: Specific quantitative data for this compound from direct comparative studies is limited in the currently available literature. The provided information is based on its described activity.
Table 2: Flavopiridol Mediated G1 Cell Cycle Arrest
| Cell Line | Concentration | Incubation Time | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Reference |
| MCF-7 (breast cancer) | 300 nM | 24 hours | Not Specified | Significant increase | |
| MDA-MB-468 (breast cancer) | 300 nM | 24 hours | Not Specified | Significant increase |
Table 3: Palbociclib Mediated G1 Cell Cycle Arrest
| Cell Line | Concentration | Incubation Time | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Reference |
| MCF-7 (breast cancer) | 100 nM | 24 hours | ~45% | ~75% | |
| T47D (breast cancer) | 100 nM | 24 hours | ~50% | ~80% |
Experimental Protocols
Induction of G1 Cell Cycle Arrest with this compound
This protocol is a general guideline for treating cancer cell lines with this compound to induce G1 cell cycle arrest. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cancer cell line of interest (e.g., leukemia, breast cancer)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 10 mM. Store the stock solution at -20°C.
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Cell Cycle Analysis: Proceed with cell cycle analysis using flow cytometry as described in the protocol below.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of treated and control cells.
Materials:
-
Harvested cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the harvested cells once with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Signaling Pathways and Mechanisms of Action
The induction of G1 cell cycle arrest by this compound and CDK inhibitors occurs through distinct molecular mechanisms.
This compound: Inhibition of Protein Tyrosine Phosphatases
This compound inhibits protein tyrosine phosphatases (PTPs), leading to an increase in the phosphorylation of key signaling proteins that regulate the G1/S transition. This sustained phosphorylation state prevents the dephosphorylation events necessary for cell cycle progression into the S phase.
Caption: this compound inhibits PTPs, leading to sustained phosphorylation and G1 arrest.
Flavopiridol and Palbociclib: Inhibition of Cyclin-Dependent Kinases
Flavopiridol and Palbociclib directly inhibit the activity of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are essential for the G1 to S phase transition. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor inactive, thereby blocking the expression of genes required for DNA synthesis.
Caption: CDK inhibitors block Rb phosphorylation, preventing G1/S transition.
Experimental Workflow
The following diagram outlines the general workflow for comparing the effects of different compounds on cell cycle arrest.
Caption: Workflow for comparing cell cycle arrest agents.
Conclusion
This guide provides a comparative framework for understanding and utilizing this compound for inducing G1 cell cycle arrest in comparison to the CDK inhibitors Flavopiridol and Palbociclib. While all three compounds effectively halt cell proliferation at the G1 checkpoint, their distinct mechanisms of action offer different avenues for therapeutic intervention and research. The choice of agent will depend on the specific research question, cell type, and desired molecular target. The provided protocols and diagrams serve as a valuable resource for designing and executing experiments to investigate G1 cell cycle arrest.
References
(Rac)-RK-682 versus tautomycin in phosphatase inhibition
An In-depth Comparison of (Rac)-RK-682 and Tautomycin as Phosphatase Inhibitors
For researchers in cell biology, signal transduction, and drug discovery, the specific inhibition of protein phosphatases is a critical tool for dissecting cellular processes. This guide provides a detailed, objective comparison of two widely used phosphatase inhibitors: this compound and tautomycin. We will examine their target specificity, mechanism of action, and provide supporting experimental data and protocols to aid in the selection of the appropriate inhibitor for your research needs.
Target Specificity and Potency
The primary distinction between this compound and tautomycin lies in their target class of phosphatases. This compound is recognized as an inhibitor of protein tyrosine phosphatases (PTPs), while tautomycin is a potent inhibitor of serine/threonine protein phosphatases (PPs), particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).
Data Presentation: Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of this compound and tautomycin against various phosphatases.
| Inhibitor | Target Phosphatase | IC50 / Kiapp |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 µM[1] |
| Low Molecular Weight PTP (LMW-PTP) | 12.4 µM[1] | |
| Cell Division Cycle 25B (CDC25B) | 0.7 µM[1] | |
| VHR (Dual Specificity Phosphatase) | 2.0 µM[2] | |
| CD45 | 54 µM[2] | |
| Tautomycin | Protein Phosphatase 1 (PP1) | 0.16 nM (Kiapp)[3], 0.21 nM (IC50)[4], 20 pM (IC50)[5] |
| Protein Phosphatase 2A (PP2A) | 0.4 nM (Kiapp)[3], 0.94 nM (IC50)[4], 75 pM (IC50)[5] |
Note: IC50 and Kiapp values can vary based on experimental conditions, such as substrate concentration and the presence of detergents. For instance, the picomolar IC50 values for tautomycin were observed in the presence of 0.01% Brij-35[5].
Tautomycin is structurally similar to tautomycetin, another selective inhibitor of PP1. Tautomycetin, however, shows greater specificity for PP1 over PP2A, with IC50 values of 1.6 nM and 62 nM for PP1 and PP2A, respectively[4][6]. The spiroketal moiety present in tautomycin but absent in tautomycetin is crucial for its potent inhibition of both PP1 and PP2A[4].
Mechanism of Action
This compound: This compound, with the chemical name 3-hexadecanoyl-5-hydroxymethyl-tetronic acid, acts as a specific inhibitor of protein tyrosine phosphatases[2]. Kinetic analyses have shown that its inhibition of the dual-specificity phosphatase VHR is competitive with respect to the substrate[7]. Interestingly, these studies suggest that two molecules of RK-682 are required to inhibit a single molecule of VHR[7]. However, some research indicates that the inhibitory mechanism of this compound might be more complex, potentially involving the formation of aggregates in solution that contribute to a promiscuous mode of inhibition rather than solely binding to the catalytic site[8]. Therefore, caution is advised when using it as a control for PTPase inhibition[8].
Tautomycin: Isolated from Streptomyces verticillatus, tautomycin is a potent and specific inhibitor of the serine/threonine phosphatases PP1 and PP2A[3]. It inhibits the catalytic subunit of PP1 more potently than that of PP2A[3][9]. Studies have indicated that tautomycin and okadaic acid, another common phosphatase inhibitor, share a common binding site on PP2A, suggesting a mutually exclusive binding mechanism[3][10]. The structural basis for tautomycin's preference for PP1 over PP2A makes it a valuable tool for distinguishing the physiological roles of these two closely related phosphatases[3][9]. Different parts of the tautomycin molecule are responsible for its phosphatase inhibitory activity and its ability to induce apoptosis. The C22-C26 moiety is essential for phosphatase inhibition, while the C1-C18 moiety is critical for inducing apoptosis[5].
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common assays used to determine phosphatase inhibitory activity.
Malachite Green Phosphatase Assay
This colorimetric assay is widely used to measure the release of free phosphate from a substrate.
-
Reagent Preparation:
-
Prepare a suitable phosphopeptide substrate for the specific phosphatase being assayed.
-
Prepare a range of concentrations of the inhibitor (this compound or tautomycin).
-
Prepare the Malachite Green reagent solution (typically containing malachite green, ammonium molybdate, and a stabilizing agent).
-
-
Assay Procedure:
-
In a 96-well plate, add the purified phosphatase enzyme to a reaction buffer.
-
Add the various concentrations of the inhibitor and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Allow the reaction to proceed for a set period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the phosphatase activity.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
[³²P]-Labeled Substrate Radioassay
This highly sensitive method is used for detecting very potent inhibitors.
-
Substrate Preparation:
-
Prepare a protein substrate (e.g., histone or myelin basic protein) that is phosphorylated using a protein kinase and [γ-³²P]ATP.
-
Purify the [³²P]-labeled substrate to remove unincorporated [γ-³²P]ATP.
-
-
Assay Procedure:
-
Set up reactions in microcentrifuge tubes containing the phosphatase enzyme and reaction buffer.
-
Add serial dilutions of the inhibitor.
-
Initiate the reaction by adding the [³²P]-labeled substrate.
-
Incubate at the optimal temperature for a defined time.
-
Terminate the reaction by adding a precipitating agent like trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge to pellet the protein.
-
-
Quantification:
-
Measure the radioactivity in the supernatant, which contains the released [³²P]-inorganic phosphate, using a scintillation counter.
-
Alternatively, the remaining radioactivity in the protein pellet can be measured.
-
-
Data Analysis:
-
Calculate the amount of [³²P] released and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: A diagram of a generic phosphorylation-dephosphorylation cycle and points of inhibition.
Experimental Workflow Diagram
Caption: A typical workflow for determining the IC50 of a phosphatase inhibitor.
Conclusion
This compound and tautomycin are valuable but fundamentally different tools for studying protein dephosphorylation.
-
Choose this compound when investigating signaling pathways regulated by protein tyrosine phosphatases . Its efficacy against PTP1B, CDC25B, and VHR makes it suitable for studies related to metabolic regulation, cell cycle control, and MAPK signaling. However, researchers should be mindful of its potential for a promiscuous inhibition mechanism under certain in vitro conditions[8].
-
Choose Tautomycin for probing the roles of the major serine/threonine phosphatases, PP1 and PP2A . Its higher potency for PP1 makes it particularly useful for differentiating the functions of PP1 from PP2A in cellular processes such as glycogen metabolism, muscle contraction, and cell division[3][9].
The selection of an inhibitor should always be guided by its known specificity profile and validated within the experimental system being used. The detailed data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomycin from the bacterium Streptomyces verticillatus. Another potent and specific inhibitor of protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomycetin is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different moieties of tautomycin involved in protein phosphatase inhibition and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomycetin | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 7. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tautomycin's interactions with protein phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of (Rac)-RK-682: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity profile of (Rac)-RK-682, a known phosphatase inhibitor. Its performance is objectively compared with other common phosphatase inhibitors, supported by experimental data. This document is intended to aid researchers in evaluating the suitability of this compound for their specific applications.
Introduction
This compound is a synthetic, racemic form of the natural product RK-682, which has been identified as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs, along with protein serine/threonine phosphatases, are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The selectivity of a phosphatase inhibitor is a crucial parameter, as off-target effects can lead to ambiguous experimental results and potential toxicity. This guide presents a comparative analysis of the inhibitory activity of this compound against a panel of phosphatases and contrasts its profile with those of other widely used inhibitors.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative phosphatase inhibitors against various phosphatases. Lower IC50 values indicate higher potency.
| Enzyme Target | This compound IC50 (µM) | Sodium Orthovanadate IC50 (µM) | Okadaic Acid IC50 (nM) | Tautomycin IC50 (nM) |
| Protein Tyrosine Phosphatases (PTPs) | ||||
| PTP-1B | 8.6[1] | General PTP inhibitor[2][3][4][5] | Inactive | Inactive |
| LMW-PTP | 12.4[1] | General PTP inhibitor[2][3][4][5] | Inactive | Inactive |
| CD45 | 54 | General PTP inhibitor[2][3][4][5] | Inactive | Inactive |
| Dual-Specificity Phosphatases (DSPs) | ||||
| CDC25B | 0.7[1] | General PTP inhibitor[2][3][4][5] | Inactive | Inactive |
| VHR (DUSP3) | 2.0 | General PTP inhibitor[2][3][4][5] | Inactive | Inactive |
| Serine/Threonine Phosphatases (PSPs) | ||||
| PP1 | Not reported | Inactive | 15-50 | 0.21 |
| PP2A | Not reported | Inactive | 0.1-0.3 | 0.94 |
| PP2B | Not reported | Inactive | High concentration | Not reported |
| PP2C | Not reported | Inactive | Inactive | Not reported |
| PP3 | Not reported | Inactive | 3.7-4 | Not reported |
| PP4 | Not reported | Inactive | 0.1 | Not reported |
| PP5 | Not reported | Inactive | 3.5 | Not reported |
| Other Phosphatases | ||||
| Alkaline Phosphatase | Not reported | 10 | Inactive | Not reported |
Note on this compound Promiscuity: Research suggests that this compound may exhibit promiscuous inhibition through mechanisms that are not solely based on direct binding to the catalytic site of the enzyme. Studies have indicated that it can form large aggregates in solution, and this aggregation capacity, combined with its ability to bind to protein surfaces, may contribute to enzyme inhibition. This property should be carefully considered when interpreting experimental results.
Experimental Protocols
The following is a representative protocol for an in vitro phosphatase inhibition assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP). This method is widely applicable for assessing the activity of various phosphatases.
Objective: To determine the inhibitory effect of a compound on phosphatase activity.
Materials:
-
Purified phosphatase enzyme (e.g., PTP1B, CDC25B)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in Assay Buffer)
-
Test compound (this compound or alternative inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution: 1 M NaOH
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified phosphatase in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Assay Setup:
-
To each well of a 96-well microplate, add 20 µL of the appropriate test compound dilution or vehicle control.
-
Add 60 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Initiate the phosphatase reaction by adding 20 µL of the 10 mM pNPP substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 1 M NaOH Stop Solution to each well. The addition of NaOH will also induce a yellow color change in the product, p-nitrophenol.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the inhibitory profile of this compound and the general workflow of a phosphatase inhibition assay.
Caption: Inhibitory profile of this compound against key phosphatases.
Caption: General workflow for an in vitro phosphatase inhibition assay.
Signaling Pathway Context
This compound targets several phosphatases that are key regulators in distinct signaling pathways. Understanding these pathways provides context for the potential biological effects of this inhibitor.
Caption: Key signaling pathways regulated by phosphatases targeted by this compound.
References
- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-RK-682: A Guide for Laboratory Professionals
(Rac)-RK-682 , a potent inhibitor of protein tyrosine phosphatases, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. While some sources classify RK-682 as not a hazardous substance, it is prudent to handle it with care, adhering to standard laboratory safety protocols for chemical waste.[1]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₁H₃₆O₅[1][2][3] |
| Molecular Weight | 368.51 g/mol [2][3] |
| Appearance | White to tan solid powder[2] |
| Solubility | Soluble in DMSO, heptane, xylene (≥8 mg/mL)[1][2], ethanol, and methanol. Poor water solubility.[4][5] |
| Storage Temperature | -20°C[1][2] |
| CAS Number | 150627-37-5[1][2][3] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves.
-
Avoid breathing dust by handling the solid form in a well-ventilated area or a chemical fume hood.[1]
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with aqueous waste streams due to its poor water solubility.[4][5]
3. Decontamination of Glassware and Surfaces:
-
Decontaminate any glassware or surfaces that have come into contact with this compound.
-
Use a suitable solvent in which RK-682 is soluble (e.g., ethanol or methanol) for the initial rinse.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash glassware with an appropriate laboratory detergent and water.
4. Disposal Procedure:
-
All waste containing this compound, both solid and liquid, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for pickup and disposal by a certified chemical waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (Rac)-RK-682
(Rac)-RK-682 is a potent protein tyrosine phosphatase (PTPases) inhibitor intended for research use only.[1] Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidance is based on general best practices for handling potentially hazardous, biologically active small molecules and enzyme inhibitors. Researchers must exercise caution and adhere to all institutional and local safety regulations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for chemical and biological hazards.[2][3][4][5]
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). A full-face shield is recommended when there is a risk of splashes. | Protects eyes and face from accidental splashes of powders or solutions. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[4] Change gloves immediately if contaminated. | Prevents skin contact with the compound. |
| Body Protection | A lab coat must be worn to protect personal clothing and skin.[5] | Provides a barrier against spills and contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside a fume hood, a risk assessment should be performed to determine if a respirator is necessary. | Protects against inhalation of the compound, especially in powder form. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times.[5] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Preparation of this compound Solutions
This section provides a step-by-step guide for the safe handling and preparation of solutions of this compound.
Pre-Operational Checklist
-
Location: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
PPE: Ensure all required PPE is donned correctly before beginning work.
-
Materials: Have all necessary equipment and reagents readily available, including the compound, solvent (e.g., DMSO, ethanol, methanol[6]), appropriate glassware, and waste containers.
-
Spill Kit: A chemical spill kit should be accessible.
Step-by-Step Handling and Solubilization Protocol
-
Weighing: Carefully weigh the desired amount of powdered this compound in the chemical fume hood. Use a tared weigh boat or microcentrifuge tube to minimize waste and potential for contamination.
-
Solubilization: Add the appropriate solvent to the vessel containing the powdered compound. This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[6]
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C for long-term stability.[6] Refer to the supplier's certificate of analysis for specific storage recommendations.[1]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Caption: A procedural workflow for the safe handling and preparation of this compound solutions.
Disposal Plan
Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.
Waste Segregation and Disposal
-
Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and local institutional guidelines.[7][8] Do not dispose of this compound or its solutions down the drain.
Mechanism of Action
This compound is an inhibitor of several protein tyrosine phosphatases (PTPases). Its inhibitory activity has been demonstrated against Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), and Cell Division Cycle 25B (CDC-25B).[1]
Caption: Inhibition of target phosphatases by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
